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  • Product: Sodium propionate-d5
  • CAS: 202529-18-8

Core Science & Biosynthesis

Foundational

The Definitive Guide to Sodium Propionate-d5 (CAS 202529-18-8) for Advanced Analytical Applications

This technical guide provides an in-depth exploration of Sodium propionate-d5, a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Sodium propionate-d5, a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the core principles of its application, offering field-proven insights into its use as a stable isotope-labeled internal standard in mass spectrometry and as a tracer in metabolic research. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Foundational Properties and Strategic Advantages

Sodium propionate-d5 is the deuterated analog of sodium propionate, where five hydrogen atoms on the propionyl group have been replaced with deuterium.[1] This isotopic substitution is the cornerstone of its utility in modern analytical chemistry, providing a mass shift of +5 amu compared to its unlabeled counterpart.[2] This seemingly simple modification offers profound advantages in complex analytical workflows.

The core value of a stable isotope-labeled (SIL) internal standard lies in its chemical and physical near-identity to the analyte of interest.[3] Sodium propionate-d5 and endogenous propionate exhibit virtually identical chromatographic retention times, extraction efficiencies, and ionization responses in mass spectrometry.[1] This co-elution and similar behavior are paramount for correcting analytical variability, including sample loss during preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3][4] Regulatory bodies like the FDA recommend the use of SILs for bioanalytical methods whenever possible to ensure data reliability.[5]

Table 1: Core Physicochemical Properties of Sodium Propionate-d5

PropertyValueSource(s)
CAS Number 202529-18-8[1][2]
Molecular Formula CD₃CD₂CO₂Na[2]
Molecular Weight 101.09 g/mol [1][2]
Isotopic Purity Typically ≥98 atom % D[1]
Physical Form Solid[2]
Melting Point 285-286 °C[2]
Solubility Readily soluble in water[1]
Storage Store at room temperature, protected from light and moisture.[3]

The Rationale for Deuterium Labeling: A Deeper Look

The choice of deuterium as the isotopic label is strategic. It is a stable, non-radioactive isotope, making it safe for routine laboratory use.[1] The key is to introduce a sufficient number of deuterium atoms to create a clear mass distinction from the natural isotopic abundance of the unlabeled analyte, thereby preventing signal overlap.[4] The pentadeuterated nature of this standard (M+5) provides an ideal mass shift for robust quantification.

A critical consideration in designing and using deuterated standards is the stability of the deuterium labels. H/D exchange, where a deuterium atom is swapped for a hydrogen atom from the solvent or matrix, can compromise the integrity of the standard.[6] For Sodium propionate-d5, the deuterium atoms are covalently bonded to carbon atoms, which are stable and not readily exchangeable under typical analytical conditions, unlike hydrogens on heteroatoms like oxygen or nitrogen.[4] This inherent stability is a primary reason for its reliability.

Core Applications in Research and Development

Quantitative Bioanalysis: The Gold Standard for Short-Chain Fatty Acid (SCFA) Measurement

Propionate is a key short-chain fatty acid (SCFA) produced by gut microbiota through the fermentation of dietary fiber.[1] It plays a significant role in host metabolism, immune function, and gut-brain signaling.[1] Dysregulation of propionate metabolism is linked to various metabolic diseases.[7] Accurate quantification of propionate in complex biological matrices like plasma, serum, and fecal extracts is therefore crucial.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[8] The use of Sodium propionate-d5 as an internal standard is central to achieving accurate and reproducible results in these demanding applications.[1][9]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with Sodium Propionate-d5 (IS) Sample->Spike Add IS Early Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (Optional, for GC-MS/LC-MS) Extraction->Derivatization LC Chromatographic Separation (LC) Derivatization->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Co-elution Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for SCFA quantification using Sodium Propionate-d5.

Metabolic Flux and Tracer Studies

Beyond quantification, Sodium propionate-d5 serves as a powerful tracer to investigate metabolic pathways in vivo and in vitro.[1] By introducing the labeled propionate into a biological system, researchers can track its absorption, distribution, and conversion into downstream metabolites.[1] This allows for the elucidation of metabolic fluxes and the impact of disease or therapeutic interventions on propionate metabolism.[1]

Experimental Protocol: Quantification of Propionate in Human Plasma

This protocol provides a robust, self-validating framework for the quantification of propionate using Sodium propionate-d5 and LC-MS/MS. The principles described are adaptable to other biological matrices.

4.1. Materials and Reagents

  • Sodium Propionate-d5 (Internal Standard, IS)

  • Propionic Acid (Analyte Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Water, LC-MS Grade

  • Protein Precipitation Agent (e.g., ACN with 0.1% FA)

4.2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve propionic acid in water.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium propionate-d5 in water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards. Prepare a working solution of the IS at a fixed concentration.

Causality: Preparing concentrated stock solutions in a simple solvent ensures stability and accuracy. Serial dilutions are then made to cover the expected physiological range of the analyte. The IS concentration is kept constant across all samples for consistent normalization.

4.3. Sample Preparation: Protein Precipitation

  • Aliquot: Transfer 50 µL of plasma sample, calibration standard, or quality control (QC) sample to a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution to every tube (except for "double blank" samples).

    • Expert Insight: The IS must be added at the earliest possible stage to account for variability in all subsequent steps, including extraction efficiency.[4]

  • Precipitation: Add 200 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

  • LC Column: A reverse-phase C18 column is suitable for separating SCFAs.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A shallow gradient optimized to resolve propionate from other isomeric SCFAs (e.g., butyric acid).

  • Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), typically in negative mode.

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propionate (Analyte)73.029.0
Propionate-d5 (IS)78.034.0

Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. The distinct m/z values for the deuterated standard ensure no cross-talk with the analyte signal.

4.5. Method Validation

The described method must be fully validated according to regulatory guidelines (e.g., FDA M10) before use in regulated studies.[5][10] Key validation parameters include:

  • Selectivity: Absence of interfering peaks in blank matrix from at least six different sources.[11]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.[12]

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS.

  • Stability: Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).[11]

Validation_Process cluster_params Core Validation Parameters Validation Bioanalytical Method Validation (FDA M10 Guidance) Selectivity Selectivity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Calibration Calibration Curve (Linearity, LLOQ) Validation->Calibration Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Result Reliable & Reproducible Data Selectivity->Result Accuracy->Result Calibration->Result Matrix->Result Stability->Result

Caption: Interconnected pillars of bioanalytical method validation.

Conclusion

Sodium propionate-d5 is an indispensable tool for high-precision analytical science. Its properties as a stable isotope-labeled internal standard make it the gold standard for the quantification of propionate in complex biological matrices, providing a self-validating system to correct for analytical variability. Furthermore, its application as a metabolic tracer offers deep insights into physiological and pathophysiological processes. By understanding the principles behind its use and adhering to rigorous validation standards, researchers can generate highly reliable and reproducible data, advancing our understanding of metabolism in health and disease.

References

  • ResolveMass Laboratories Inc. (n.d.). Sodium propionate-d5 | CAS 202529-18-8. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Zheng, X., et al. (2021). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 16(3), e0247333. Retrieved from [Link]

  • Wang, H., et al. (2016). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. Proteome Science, 14(1), 6. Retrieved from [Link]

  • Masson, G. R., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(43), 14379-14387. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Al-Lahham, S. H., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4995. Retrieved from [Link]

  • Han, J., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(1), 16. Retrieved from [Link]

  • Weinert, B. T., & Mikkelsen, J. D. (2021). The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer. Trends in Endocrinology & Metabolism, 32(11), 900-912. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Core Differences Between Sodium Propionate-d5 and -d0

Abstract In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive examination of the fundamental distinctions and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive examination of the fundamental distinctions and practical applications of sodium propionate-d5 (deuterated) and its unlabeled counterpart, sodium propionate-d0. We will delve into their structural and physicochemical differences, explore the principle of the kinetic isotope effect, and detail their primary applications in quantitative mass spectrometry and metabolic tracing. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the full potential of these compounds in rigorous scientific investigation.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the replacement of one or more atoms in a molecule with their isotopes.[1] This process creates a compound that is chemically identical to the original but possesses a different mass.[2] This subtle alteration allows researchers to "trace" the molecule through complex biological or chemical systems without altering its fundamental behavior.[3] Stable isotopes, which are non-radioactive, are particularly valuable as they are safe to handle and can be detected with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Sodium propionate, the sodium salt of the short-chain fatty acid propionic acid, plays a crucial role in various biological processes, including gut microbiome metabolism and host energy regulation.[4][5] Its isotopically labeled form, sodium propionate-d5, and its natural, unlabeled form, sodium propionate-d0, represent a classic pairing of analyte and standard, enabling a wide array of sophisticated analytical applications.

Fundamental Differences: A Molecular Perspective

The core difference between sodium propionate-d5 and sodium propionate-d0 lies in their isotopic composition.

  • Sodium Propionate-d0 (Unlabeled): This is the naturally occurring form of the compound. Its chemical formula is Na(C₂H₅COO) or C₃H₅NaO₂.[6][7] The five hydrogen atoms on the ethyl group are the most common isotope, protium (¹H).

  • Sodium Propionate-d5 (Deuterated): In this form, the five hydrogen atoms on the ethyl group (CD₃CD₂CO₂Na) have been replaced with deuterium (²H or D), a stable, heavier isotope of hydrogen.[8] This results in a predictable increase in molecular weight.

The synthesis of deuterated compounds like sodium propionate-d5 involves specialized techniques such as hydrogen-deuterium exchange reactions, often using deuterium oxide (D₂O) or deuterium gas with a catalyst.[9][10]

Table 1: Comparative Physicochemical Properties

PropertySodium Propionate-d0Sodium Propionate-d5Reference(s)
Chemical Formula C₃H₅NaO₂C₃D₅NaO₂[5][6],[4]
Linear Formula CH₃CH₂CO₂NaCD₃CD₂CO₂Na[5],[8]
Molecular Weight ~96.06 g/mol ~101.09 g/mol [6],[4]
Isotopic Enrichment Natural Abundance≥98 atom % D[4]
Mass Shift (vs. d0) N/AM+5[8]
CAS Number 137-40-6202529-18-8[6],[4]
Appearance White crystalline solidSolid[6],[8]
Solubility Soluble in waterSoluble in water[11],[4]

This mass difference of approximately 5 Daltons is the key physical property that allows analytical instruments, particularly mass spectrometers, to easily distinguish between the two molecules.[12]

The Kinetic Isotope Effect

A crucial concept when working with deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-protium (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead.[13] This effect is particularly relevant in drug metabolism studies, where replacing hydrogen with deuterium at a site of metabolic activity can slow down the drug's breakdown, potentially extending its half-life and reducing toxic metabolite formation. While sodium propionate itself is a metabolite, this principle underpins a major application of deuterated compounds in pharmaceutical development.

Core Applications in Research and Development

The distinct properties of sodium propionate-d5 make it an invaluable tool for specific, high-precision applications where the d0 version serves as the target analyte.

Quantitative Analysis via Mass Spectrometry: The Gold Standard Internal Standard

The most prevalent application of sodium propionate-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous sodium propionate-d0 in complex biological matrices like plasma, urine, and tissue extracts.[4]

Why an Internal Standard is Critical: Mass spectrometry analysis is susceptible to variability from multiple sources, including sample preparation (extraction efficiency), chromatographic separation, and ion source fluctuations (matrix effects).[14][15] An internal standard is a compound added at a known concentration to every sample, standard, and quality control sample.[16] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, dramatically improving the accuracy and precision of the results.[15]

Why Sodium Propionate-d5 is the Ideal Internal Standard: An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction and ionization.[16] Sodium propionate-d5 fulfills these criteria perfectly:

  • Identical Physicochemical Properties: It has the same polarity, solubility, and chromatographic behavior as the d0 form, ensuring it is affected by extraction losses and matrix effects in the same way.[4][12]

  • Distinct Mass: It is easily differentiated from the d0 analyte by the mass spectrometer due to the +5 Dalton mass shift, preventing signal interference.[8]

Experimental Workflow: Quantification of Propionate in Gut Microbiome Fermentation Broth

This workflow outlines the use of sodium propionate-d5 as an internal standard for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Sample Collection (Fermentation Broth) B 2. Internal Standard Spiking Add known concentration of Sodium Propionate-d5 solution. A->B Sequential Steps C 3. Protein Precipitation Add ice-cold acetonitrile to remove proteins. B->C Sequential Steps D 4. Centrifugation & Supernatant Collection Isolate the liquid extract containing propionate-d0 and -d5. C->D Sequential Steps E 5. Derivatization (Optional) To improve chromatographic retention and sensitivity. D->E Sequential Steps F 6. Injection Inject prepared sample onto LC column. E->F To Instrument G 7. Chromatographic Separation Propionate-d0 and -d5 co-elute. F->G Analytical Process H 8. Mass Spectrometry Detection Ionize and detect both forms using Multiple Reaction Monitoring (MRM). G->H Analytical Process I 9. Peak Integration Measure peak areas for both propionate-d0 and -d5. H->I Raw Data J 10. Ratio Calculation Calculate Area(d0) / Area(d5). I->J Analysis K 11. Quantification Determine concentration of propionate-d0 using a calibration curve. J->K Analysis

Caption: LC-MS/MS workflow for propionate quantification using a d5-labeled internal standard.

Protocol: Step-by-Step Methodology for Quantification

  • Preparation of Standards:

    • Prepare a stock solution of sodium propionate-d0 (the analyte) in a suitable solvent (e.g., water).

    • Prepare a separate stock solution of sodium propionate-d5 (the internal standard, IS) at a known, high concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the d0 stock solution and spiking each with a constant, fixed concentration of the d5 IS solution.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, fermentation broth) on ice.

    • Aliquot a precise volume of each sample into a microcentrifuge tube.

    • Add the same fixed amount of d5 IS solution to each sample, vortex briefly.

    • Perform a protein precipitation step by adding 3-4 volumes of ice-cold acetonitrile or methanol. Vortex vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube or vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column (e.g., C18 for reversed-phase) to separate propionate from other matrix components. The d0 and d5 forms will co-elute.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection (MRM): Set up Multiple Reaction Monitoring (MRM) transitions to specifically detect the parent and a fragment ion for both the analyte and the IS. For propionate, this would typically be the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

      • Analyte (d0): Monitor the specific m/z transition for propionate.

      • Internal Standard (d5): Monitor the m/z transition corresponding to deuterated propionate (shifted by +5 Da).

  • Data Analysis and Quantification:

    • Integrate the chromatographic peak areas for both the d0 analyte and the d5 IS in all samples and standards.

    • Calculate the ratio of the analyte peak area to the IS peak area (Area Ratio = Area_d0 / Area_d5).

    • Construct a calibration curve by plotting the Area Ratio versus the known concentration of the d0 standards.

    • Determine the concentration of propionate-d0 in the unknown samples by interpolating their Area Ratios from the calibration curve.

Metabolic Flux Analysis and Tracer Studies

Beyond quantification, sodium propionate-d5 is a valuable tool as a metabolic tracer .[4][17] In these experiments, the deuterated compound is introduced into a biological system (e.g., cell culture, animal model) to trace the metabolic fate of propionate.[18][19]

Causality of Experimental Choice: By providing a labeled source of propionate, researchers can follow the deuterium label as it is incorporated into downstream metabolites.[20] This provides direct evidence of pathway activity and allows for the calculation of metabolic flux—the rate at which metabolites are processed through a pathway.[21]

  • Example Application: Investigating the contribution of gut microbial propionate to host gluconeogenesis.

    • Administer sodium propionate-d5 to a mouse model.

    • Collect blood samples over time.

    • Isolate glucose from the plasma.

    • Use high-resolution mass spectrometry to measure the incorporation of deuterium into the glucose molecule.

    • The amount and pattern of deuterium labeling in glucose provide a quantitative measure of how much of the circulating glucose was synthesized from the administered propionate.[22]

This approach provides unparalleled insight into the dynamic wiring of metabolic networks, which is impossible to achieve by simply measuring the static concentrations of metabolites.[18]

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds serve a different but equally important role. While sodium propionate-d5 can be analyzed by ²H-NMR to confirm isotopic enrichment, the primary use of deuteration in NMR is in the solvents themselves (e.g., D₂O, DMSO-d₆).[23][24] Regular, hydrogen-containing solvents would produce massive signals in a ¹H-NMR spectrum, obscuring the signals from the actual sample.[25] Deuterated solvents are "invisible" in ¹H-NMR, providing a clear window to observe the analyte's signals.[26]

If one were to analyze sodium propionate-d0, a deuterated solvent would be used. Conversely, if analyzing the purity and structure of sodium propionate-d5, a non-deuterated solvent could be used for ²H-NMR analysis.[23]

Visualization of Core Concepts

To further clarify the distinction in a mass spectrometry context, the following diagram illustrates the expected mass spectra.

G cluster_0 Mass Spectrum of Propionate Anion [M-H]⁻ axis Intensity p1 73.03 (d0) p2 78.06 (d5) xaxis Mass-to-Charge (m/z) p1_base->p1 d0 Signal p2_base->p2 d5 Signal

Caption: Simplified mass spectrum showing distinct peaks for propionate-d0 and propionate-d5.

Conclusion

The distinction between sodium propionate-d5 and sodium propionate-d0 is fundamental to their application in advanced scientific research. While chemically analogous, the mass difference imparted by deuterium labeling transforms the d5 variant into a powerful analytical tool. As a stable isotope-labeled internal standard, it is the cornerstone of accurate quantification in mass spectrometry, enabling researchers to overcome inherent experimental variability. As a metabolic tracer, it provides dynamic insights into complex biological pathways that are otherwise inaccessible. Understanding the core principles outlined in this guide—from isotopic composition to the practical execution of experimental protocols—is essential for any scientist aiming to achieve the highest levels of accuracy, precision, and mechanistic understanding in their work.

References

  • ResolveMass Laboratories Inc. (n.d.). Sodium propionate-d5 | CAS 202529-18-8. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sodium propionate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM PROPIONATE. Retrieved from [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, November 14). Stable isotope labeling in proteomics and metabolomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723816, Sodium Propionate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Isotopic labeling. Retrieved from [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Abstract available at [Link]

  • ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
  • Wikipedia. (2023, May 29). Deuterium NMR. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current opinion in biotechnology, 24(6), 10.1016/j.copbio.2013.01.006. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why?. Journal of lipid research, 53(8), 1547–1558. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Saredi, G., et al. (2020). Improved Mass Spectrometry–Based Methods Reveal Abundant Propionylation and Tissue-Specific Histone Propionylation Profiles. Journal of Proteome Research, 19(6), 2415-2425. Retrieved from [Link]

  • Technology Networks. (2025, February 28). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 19). How Are Isotopes Used As Tracers In Biological Studies? [Video]. YouTube. Retrieved from [Link]

  • Hu, C., et al. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Analytica chimica acta, 1131, 78–90. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Internal standard. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

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  • Lambert, J. E., et al. (2014). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Metabolism: clinical and experimental, 63(12), 1535–1542. Retrieved from [Link]

Sources

Foundational

Sodium propionate-d5 chemical structure and isotopic purity

Topic: Sodium Propionate-d5: Chemical Structure, Isotopic Purity, and Analytical Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Metabolomics Scientists [1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Propionate-d5: Chemical Structure, Isotopic Purity, and Analytical Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Metabolomics Scientists

[1][2]

Executive Summary

Sodium propionate-d5 (


) is the fully deuterated sodium salt of propionic acid, a critical short-chain fatty acid (SCFA). It serves as a gold-standard internal reference in quantitative metabolomics, particularly for the analysis of gut microbiota metabolites by GC-MS and LC-MS. Its utility stems from its chemical stability, high isotopic purity (

98 atom % D), and the distinct mass shift (+5 Da) it provides against endogenous propionate. This guide details its structural characteristics, synthesis protocols, and validation methodologies for rigorous research applications.

Chemical Identity & Structural Analysis

Sodium propionate-d5 is characterized by the substitution of all five alkyl hydrogen atoms with deuterium. This modification renders the ethyl group "invisible" in standard


H-NMR (proton) spectroscopy while creating a distinct mass signature in mass spectrometry.
Physicochemical Properties
PropertySpecification
Chemical Name Sodium propionate-d5 (Sodium propanoate-d5)
CAS Number 202529-18-8
Precursor CAS 60153-92-6 (Propionic acid-d5)
Formula

Molecular Weight 101.09 g/mol (vs. 96.06 g/mol for unlabeled)
Appearance White crystalline solid, hygroscopic
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol
pKa ~4.87 (for the conjugate acid)
Structural Diagram

The deuterium atoms are located on the


-carbon (C2) and 

-carbon (C3). The carboxyl group remains non-deuterated as the acidic proton is replaced by sodium.

Isotopic Purity & Enrichment[1][3][4]

Defining Purity Standards

For high-sensitivity metabolomics, Isotopic Enrichment must be distinguished from Chemical Purity .

  • Chemical Purity: The absence of non-propionate contaminants (e.g., acetate, inorganic salts).

  • Isotopic Enrichment: The percentage of deuterium atoms at the specified positions.[1] A specification of "98 atom % D" implies that 98% of the hydrogen positions on the ethyl chain are occupied by deuterium.

Impact on Mass Spectrometry

In MS analysis, the presence of isotopologues (d4, d3 species) can interfere with quantification if not accounted for.

  • Target Ion:

    
     m/z (Propionate-d5 anion).
    
  • Interference: Incomplete deuteration results in peaks at m/z 77 (d4) or 76 (d3), which may overlap with the M+1 or M+2 isotopes of endogenous propionate.

Calculation of Enrichment

To verify enrichment via Mass Spectrometry (ESI-):



Where 

represents the intensity of the respective isotopologue ion.[2]

Synthesis & Manufacturing Protocol

The synthesis of Sodium Propionate-d5 typically involves the neutralization of Propionic acid-d5. Because the precursor acid is volatile and the product is hygroscopic, precise handling is required to prevent yield loss and re-protonation (H/D exchange) from atmospheric moisture.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: Propionic Acid-d5 (Liquid, Volatile) Reaction Neutralization Reaction Solvent: D2O or Anhydrous Methanol Temp: 0-5°C (Ice Bath) Start->Reaction Dropwise Addition Reagent Reagent: Sodium Carbonate (Na2CO3) (Stoichiometric Excess) Reagent->Reaction Evaporation Rotary Evaporation Remove Solvent & CO2 < 40°C under Vacuum Reaction->Evaporation Clear Solution Drying Vacuum Drying Desiccator (P2O5) 24-48 Hours Evaporation->Drying Wet Solid QC QC Analysis 1H-NMR (Residual H) MS (Isotopic Purity) Drying->QC Final Powder

Figure 1: Step-by-step synthesis workflow for Sodium Propionate-d5, emphasizing temperature control and moisture exclusion.

Detailed Methodology
  • Preparation: Dissolve a stoichiometric equivalent of Sodium Carbonate (

    
    ) in a minimal volume of 
    
    
    
    (to prevent H/D exchange) or high-purity anhydrous methanol.
  • Reaction: Cool the base solution to 0°C. Slowly add Propionic acid-d5 dropwise under stirring. The reaction is exothermic and releases

    
    .
    
    • Note: Using

      
       is preferred if high isotopic purity is critical, as labile protons from 
      
      
      
      can theoretically exchange at the
      
      
      -carbon under basic conditions over long periods, though this is slow for propionate.
  • Concentration: Evaporate the solvent using a rotary evaporator. Do not exceed 40°C to avoid thermal degradation or "bumping" of the salt.

  • Drying: The resulting white solid is extremely hygroscopic. Dry in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for at least 24 hours.
    

Analytical Validation

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating structure and checking for proton contamination.

  • 
    H-NMR (Proton): 
    
    • Unlabeled Propionate: Shows a triplet (~1.0 ppm) and a quartet (~2.2 ppm).

    • Propionate-d5: Should be silent in these regions. Any peaks observed here represent residual protons (isotopic impurity).

    • Standard: Use an internal standard like TSP-d4 (Trimethylsilylpropanoic acid) to quantify residual hydrogen.

  • 
    C-NMR (Carbon): 
    
    • Due to Carbon-Deuterium coupling (

      
      ), the signals will appear as multiplets rather than sharp singlets.
      
    • Methyl Carbon (

      
      ):  Septet (split by 3 D atoms).
      
    • Methylene Carbon (

      
      ):  Quintet (split by 2 D atoms).
      
    • Carbonyl Carbon (

      
      ):  Singlet (shifted slightly upfield due to the deuterium isotope effect).
      
Mass Spectrometry (GC-MS / LC-MS)

For GC-MS analysis of SCFAs, derivatization (e.g., with propyl chloroformate) is often required to increase volatility.

  • Protocol: Extract biological sample

    
     Spike with Sodium Propionate-d5 
    
    
    
    Derivatize
    
    
    Analyze.
  • Validation: Monitor the retention time. Deuterated isotopologues often elute slightly earlier than their hydrogenated counterparts (chromatographic isotope effect), usually by 0.05–0.1 minutes.

Applications in Metabolic Research[1][6][7][8][9][10]

Sodium propionate-d5 is indispensable for tracing metabolic pathways, particularly the conversion of SCFAs into glucose (gluconeogenesis) or lipids.

Metabolic Pathway Tracing

In vivo, propionate enters the TCA cycle via Succinyl-CoA. Using the d5-isotopologue allows researchers to track the carbon backbone into downstream metabolites like malate, fumarate, and citrate.

Pathway Visualization (Graphviz)

PropionateMetabolism Prop Propionate-d5 (Input) PropCoA Propionyl-CoA-d5 Prop->PropCoA Propionyl-CoA Synthetase MetMalCoA Methylmalonyl-CoA PropCoA->MetMalCoA Propionyl-CoA Carboxylase (Biotin) SuccCoA Succinyl-CoA (TCA Entry) MetMalCoA->SuccCoA Methylmalonyl-CoA Mutase (B12) TCA TCA Cycle (Citrate, Malate) SuccCoA->TCA Anaplerosis

Figure 2: Metabolic fate of Sodium Propionate-d5 entering the TCA cycle via the Methylmalonyl-CoA pathway.

Handling and Stability

  • Storage: Store at room temperature in a tightly sealed container.

  • Hygroscopicity: The salt absorbs atmospheric water rapidly. Weighing should be performed quickly or in a glovebox.

  • Stability: Stable for years if kept dry. Aqueous solutions should be prepared fresh or frozen at -20°C to prevent bacterial growth (propionate is a preservative, but dilute solutions can still be susceptible).

References

  • ResolveMass Laboratories. Sodium propionate-d5 | CAS 202529-18-8. Retrieved from

  • Sigma-Aldrich. Sodium propionate-d5 98 atom % D. Retrieved from

  • National Institutes of Health (NIH). Metabolomics identifies perturbations in human disorders of propionate metabolism. Clin Chem. 2007. Retrieved from

  • Cambridge Isotope Laboratories. Sodium Propionate (D5, 98%). Retrieved from

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from

Sources

Exploratory

Technical Safety &amp; Handling Monograph: Sodium Propionate-d5

CAS: 202529-18-8 | Formula: | Role: Metabolic Tracer & NMR Standard Part 1: Chemical Identity & Molecular Architecture The Application Scientist’s Perspective: Sodium Propionate-d5 is not merely a salt; it is a precision...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 202529-18-8 | Formula:


 | Role:  Metabolic Tracer & NMR Standard
Part 1: Chemical Identity & Molecular Architecture

The Application Scientist’s Perspective: Sodium Propionate-d5 is not merely a salt; it is a precision tool for metabolic flux analysis (MFA) and pharmacokinetic profiling. Unlike its protonated counterpart, the value of this compound lies in the integrity of its deuterium label (


). The primary risk to data quality is not chemical degradation, but isotopic dilution  via hygroscopic moisture uptake, which skews gravimetric stoichiometry during standard preparation.
Identification Data
ParameterSpecification
Product Name Sodium Propionate-d5 (Perdeuterated)
CAS Number 202529-18-8
Unlabeled Analog CAS 137-40-6
Molecular Weight 101.09 g/mol (vs. 96.06 g/mol for unlabeled)
Isotopic Enrichment Typically

98 atom % D
Appearance White, hygroscopic crystalline powder
Part 2: Hazard Identification & Risk Assessment[2][3]

While generally recognized as safe (GRAS) in food applications (unlabeled form), the pure chemical salt requires strict adherence to GHS safety standards, particularly regarding tissue irritation.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Acute Toxicity (Dermal): Category 4 (H312)[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Signal Word: WARNING
Hazard Statements
  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Part 3: Critical Handling & Storage Protocols (Self-Validating Systems)

Core Directive: The handling of deuterated carboxylates requires a "Dry-Chain" protocol. Moisture absorption alters the effective mass, leading to errors in concentration calculations for NMR/MS standards.

Protocol A: The "Dry-Mass" Weighing Workflow

Rationale: Sodium propionate is hygroscopic.[3][4] Weighing in open air with high humidity (>45% RH) results in rapid water uptake.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Environment: Perform all weighing within a desiccated glove box or a low-humidity weighing enclosure.

  • Validation Step (Self-Correction):

    • Pre-Weigh: Tare the weighing boat.

    • Weigh: Add compound.[5]

    • Drift Check: Observe the balance readout for 30 seconds. If the weight steadily increases, the sample is absorbing atmospheric moisture. Action: Stop, discard, and move to a lower-humidity environment.

Visualization: Sample Integrity Workflow

The following diagram illustrates the critical decision points to maintain isotopic purity and mass accuracy.

HandlingWorkflow Receipt Receipt of Material Inspect Seal Inspection Receipt->Inspect Storage Storage (Desiccator/RT) Inspect->Storage Pass Opening Equilibration (Warm to RT) Storage->Opening Use Required Weighing Weighing (Low Humidity) Opening->Weighing No Condensation Solubilization Solubilization (D2O/Buffer) Weighing->Solubilization QC NMR Validation (H-D Exchange Check) Solubilization->QC QC->Storage Valid Data

Caption: Figure 1. "Dry-Chain" custody workflow to prevent hygroscopic mass error and isotopic dilution.

Part 4: Physicochemical Properties
PropertyData Value
Physical State Solid (Crystalline Powder)
Melting Point 285–289 °C (Decomposes)
Solubility (Water) ~1 g/mL (Highly Soluble)
Solubility (Ethanol) ~41.7 g/L
pH (10% Solution) 8.0 – 9.5 (Weak Base)
Partition Coefficient log Pow: ~0.33 (Hydrophilic)
Decomposition Products Sodium oxide, Carbon oxides (

)
Part 5: Metabolic Fate & Applications

Application Insight: In metabolic flux analysis, Sodium Propionate-d5 is used to probe the TCA Cycle anaplerosis. Unlike glucose (which enters via Pyruvate), Propionate enters via Succinyl-CoA. This distinction allows researchers to quantify the contribution of short-chain fatty acids (SCFAs) to mitochondrial respiration.

Mechanism of Action[1]
  • Entry: Propionate-d5 is converted to Propionyl-CoA-d5.

  • Carboxylation: Converted to Methylmalonyl-CoA (Vitamin B12 dependent).

  • Isomerization: Converted to Succinyl-CoA, entering the TCA cycle.

  • Label Scrambling: The deuterium label redistributes through Malate and Oxaloacetate, providing specific mass isotopomer distributions (MIDs) detectable by GC-MS.

Visualization: Propionate-d5 Metabolic Pathway

MetabolicFlux Prop Sodium Propionate-d5 (Exogenous) P_CoA Propionyl-CoA-d5 Prop->P_CoA ACSS2 MM_CoA Methylmalonyl-CoA P_CoA->MM_CoA PCC (Biotin) Suc_CoA Succinyl-CoA (TCA Entry) MM_CoA->Suc_CoA MUT (B12) TCA TCA Cycle (Citrate/Malate Scrambling) Suc_CoA->TCA MFA Mass Isotopomer Distribution (MID) TCA->MFA GC-MS Analysis

Caption: Figure 2. Metabolic entry of Propionate-d5 into the TCA cycle for flux analysis.

Part 6: Emergency & Disposal Protocols
First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[6] Remove contact lenses.[1][4][6] Seek medical attention if irritation persists (alkaline nature can damage cornea).

  • Skin Contact: Brush off loose particles (to avoid exothermic hydration on skin), then wash with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Firefighting Measures
  • Media: Water spray, dry chemical, alcohol-resistant foam.

  • Specific Hazards: May emit toxic fumes of Sodium Oxide (

    
    ) upon thermal decomposition.[4]
    
  • Protective Equipment: Wear SCBA. Prevent fire-fighting water from entering drains (high BOD).

Disposal Considerations
  • Protocol: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory: Observe all federal, state, and local environmental regulations. Sodium Propionate is generally low toxicity but high BOD (Biological Oxygen Demand) can disrupt wastewater treatment if dumped in large quantities.

References
  • PubChem. (2025). Sodium Propionate Compound Summary (CID 2723816).[7] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Sodium Propionate. Retrieved from [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to Sodium Propionate-d5 (Propionic Acid-d5 Sodium Salt) for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to clarify the nomenclature, detail the physicochemical properties, and elucidate the critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to clarify the nomenclature, detail the physicochemical properties, and elucidate the critical applications of Sodium Propionate-d5, a stable isotope-labeled compound indispensable in modern analytical and metabolic research. We will move beyond simple definitions to explain the causality behind its use, providing field-proven protocols and methodologies grounded in scientific first principles.

Demystifying the Nomenclature: One Compound, Multiple Names

A primary point of confusion in sourcing and application is the nomenclature. "Sodium propionate-d5" and "propionic acid-d5 sodium salt" are chemically identical. They are synonyms for the sodium salt of propionic acid where the five hydrogen atoms on the ethyl group have been replaced by deuterium.[1][2] The CAS Registry Number for this single chemical entity is 202529-18-8 .[1][2][3][4]

  • Sodium propionate-d5: This is a common, semi-systematic name that is widely used by chemical suppliers.

  • Propionic acid-d5 sodium salt (or Propanoic-d5 acid, sodium salt ): This name is more descriptive of its chemical origin, identifying it as the sodium salt derived from the deuterated version of propionic acid.[2]

Throughout this guide, we will use these terms interchangeably, reinforcing that they refer to the same molecule.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (e.g., 25 µL) Spike 2. Spike with IS (Sodium Propionate-d5) Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge 4. Centrifuge & Collect Supernatant Precip->Centrifuge Evap 5. Evaporate & Reconstitute Centrifuge->Evap Inject 6. LC-MS/MS Injection Evap->Inject Detect 7. Detection (MRM) Analyte: Q1/Q3 IS: Q1/Q3+5 Da Inject->Detect Integrate 8. Peak Integration Detect->Integrate Ratio 9. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 10. Quantify Concentration (vs. Calibration Curve) Ratio->Quantify

Sources

Exploratory

Applications of Sodium Propionate-d5 in Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Propionate-d5 (C₃D₅NaO₂) is a stable isotope-labeled short-chain fatty acid (SCFA) utilized primarily as an internal standard for absolute quantification and as a metabolic tracer for resolving complex acyl-CoA fluxes. Its fully deuterated alkyl chain offers a distinct mass shift (+5 Da relative to unlabeled propionate) that separates it from naturally occurring ¹³C isotopologues, making it indispensable for high-sensitivity LC-MS/MS profiling of the gut-microbiome-host axis and epigenetic acylation dynamics.

This guide details the mechanistic basis, experimental workflows, and data interpretation strategies for deploying Sodium Propionate-d5 in high-impact drug development and metabolic research.

Part 1: Mechanistic Basis & Tracer Utility

Chemical Properties & Metabolic Entry

Sodium Propionate-d5 is the salt form of propionic acid where all five non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. Upon cellular entry (via MCT1/MCT4 transporters), it is rapidly converted to Propionyl-CoA-d5 by Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2).

From this node, the label diverges into two distinct fates:

  • Catabolic Oxidation (Mitochondrial): Enters the TCA cycle via conversion to Methylmalonyl-CoA

    
     Succinyl-CoA (anaplerosis).
    
  • Acyl-Signaling (Nuclear/Cytosolic): Serves as a substrate for Histone Acetyltransferases (HATs), resulting in histone propionylation (e.g., H3K14pr).

Why d5? (The Isotopic Advantage)
  • Interference Elimination: In complex matrices (feces, plasma), the M+1 and M+2 signals of endogenous propionate (due to natural ¹³C abundance) can obscure signals from ¹³C-labeled tracers. The +5 Da shift of the d5-variant places it well outside this noise floor.

  • Pathway Specificity: Unlike ¹³C tracers which track the carbon skeleton, d5 tracers allow researchers to assess hydrogen retention and turnover. Note: Deuterium on the

    
    -carbon (C2) is labile and subject to exchange with water during transamination or isomerization steps, a critical factor in flux analysis.
    

Part 2: Core Applications & Workflows

Application A: Absolute Quantification via Isotope Dilution (IDMS)

The most robust application of Sodium Propionate-d5 is as an Internal Standard (IS) for quantifying endogenous SCFAs. Because SCFAs are volatile and hydrophilic, they require derivatization for sensitive LC-MS detection.[1][2]

Protocol: 3-NPH Derivatization

The 3-Nitrophenylhydrazine (3-NPH) method is the industry standard for SCFA quantification, converting unstable acids into stable, hydrophobic hydrazides.

Reagents:

  • IS Spike: Sodium Propionate-d5 (10 µM final concentration).

  • Derivatizing Agent: 200 mM 3-NPH in 50% Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Quench: 0.1% Formic Acid.[3]

Step-by-Step Workflow:

  • Sample Prep: Extract plasma/fecal supernatant. Add Sodium Propionate-d5 IS.[4]

  • Reaction: Mix 50 µL Sample + 20 µL 3-NPH + 20 µL EDC.

  • Incubation: 40°C for 30 minutes (mild heat prevents decarboxylation).

  • Quench: Add 200 µL 0.1% Formic acid to stop the reaction.

  • Analysis: Inject onto C18 column (Reverse Phase LC-MS/MS).

Data Visualization: 3-NPH Workflow

NPH_Workflow Sample Biological Sample (Plasma/Feces) Deriv Derivatization (3-NPH + EDC) 40°C, 30 min Sample->Deriv Spike Spike IS: Sodium Propionate-d5 Spike->Deriv Normalization LCMS LC-MS/MS Analysis (Negative Mode) Deriv->LCMS Stable Hydrazides Data Quantification (Ratio Endogenous/d5) LCMS->Data

Caption: Workflow for absolute quantification of SCFAs using Sodium Propionate-d5 and 3-NPH derivatization.

Application B: Epigenetic Tracing (Histone Propionylation)

Emerging research links microbiome-derived propionate to chromatin remodeling. Sodium Propionate-d5 is used to prove that intracellular propionyl-CoA pools driving histone modification are derived directly from exogenous uptake rather than amino acid catabolism.

Mechanism: Propionate-d5


 Propionyl-CoA-d5 

Histone H3 (Lysine 14) Propionylation-d5.

Key Experimental Constraint: Unlike TCA cycle metabolites, histone marks are stable. However, the "d5" label is preserved only if the propionate is directly ligated to the lysine. If propionate enters the TCA cycle and is scrambled, the label is lost. Detection of a +5 Da mass shift on a histone peptide is definitive proof of direct incorporation.

Protocol Summary:

  • Culture: Treat HeLa or colonocytes with 1-5 mM Sodium Propionate-d5 for 4-24 hours.

  • Extraction: Acid extraction of histones (H2SO4).

  • Digestion: Propionylation of unmodified lysines (chemical blocking) followed by Trypsin digestion.

  • MS Analysis: Targeted PRM (Parallel Reaction Monitoring) for H3 peptides. Look for mass shift: Unlabeled (+56.02 Da) vs Labeled (+61.05 Da) .

Application C: Metabolic Flux Analysis (MFA)

Tracing propionate into the TCA cycle helps quantify anaplerotic flux (replenishing intermediates).

The Deuterium Loss Caveat (Scientific Integrity): When Propionyl-CoA-d5 is converted to Succinyl-CoA, it passes through Methylmalonyl-CoA. The mutase reaction and subsequent TCA cycling involve proton exchange with water.

  • Result: You will rarely see "d5" succinate. You will likely observe d3 or d4 isotopologues.

  • Interpretation: A shift from d5 (input) to d3 (TCA intermediate) indicates active cycling through the methylmalonyl-CoA pathway.

Pathway Visualization:

Propionate_Fate Prop_Ex Propionate-d5 (Exogenous) Prop_CoA Propionyl-CoA-d5 Prop_Ex->Prop_CoA ACSS2 (Uptake) MM_CoA Methylmalonyl-CoA Prop_CoA->MM_CoA PCC Histone Histone Propionylation (H3K14pr-d5) Prop_CoA->Histone HATs (Direct Incorporation) Succ_CoA Succinyl-CoA (TCA Entry) MM_CoA->Succ_CoA MUT (d5 -> d3/d4 Exchange) TCA TCA Cycle (Citrate/Malate) Succ_CoA->TCA Anaplerosis

Caption: Divergent metabolic fates of Propionate-d5: Direct histone acylation retains the d5 label, while TCA cycle entry results in deuterium exchange.

Part 3: Data Presentation & MS Parameters

Mass Spectrometry Transitions (3-NPH Derivatives)

For quantification (Application A), use Negative Electrospray Ionization (ESI-). The 3-NPH derivative produces a characteristic fragment ion (m/z 137) or specific loss.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Propionate-d0 (Endogenous) 209.1137.1182.5
Propionate-d5 (Internal Std) 214.1137.1182.5
Acetate-d0 (Reference)195.1137.1161.8
Butyrate-d0 (Reference)223.1137.1203.9

Note: Precursor masses are approximate based on [M-H]- of the 3-NPH derivative (Propionic acid 74 + 3-NPH 153 - H2O 18 - H 1 = 208/209).

Troubleshooting & Validation
  • Matrix Effects: Always prepare calibration curves in the same biological matrix (or a surrogate like stripped serum) to account for ion suppression.

  • Linearity: Sodium Propionate-d5 provides excellent linearity (

    
    ) over a range of 0.1 µM to 100 µM.[5]
    
  • Storage: Store d5 stock solutions at -20°C. Deuterium exchange is negligible in storage but rapid in high-pH aqueous solutions; keep derivatization buffers near neutral/mildly acidic until reaction.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of short-chain fatty acids by LC-MS/MS." Analytica Chimica Acta.

  • Kebede, M. A., et al. (2017). "Histone propionylation is a mark of active chromatin." Nature Structural & Molecular Biology.

  • Dei Cas, M., et al. (2020). "Metabolomics identifies perturbations in human disorders of propionate metabolism." Clinical Chemistry.

  • Simões, V., et al. (2022). "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization." Clinica Chimica Acta.

  • Trefely, S., et al. (2020). "Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions." Cell Reports.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Preparation of Sodium Propionate-d5 for Quantitative NMR (qNMR) and Metabolic Flux Analysis

Topic: Sodium propionate-d5 internal standard preparation for NMR Content Type: Application Note & Protocol Executive Summary Sodium propionate-d5 ( , CAS: 202529-18-8) is a high-purity, isotopically labeled short-chain...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium propionate-d5 internal standard preparation for NMR Content Type: Application Note & Protocol

Executive Summary

Sodium propionate-d5 (


, CAS: 202529-18-8) is a high-purity, isotopically labeled short-chain fatty acid (SCFA) salt.[1][2] While TMSP-d4 is the ubiquitous chemical shift reference for aqueous NMR, Sodium Propionate-d5  serves a distinct, critical role: it is the Gold Standard Tracer  for Metabolic Flux Analysis (MFA) and a Recovery Internal Standard  for SCFA quantification.

Unlike protonated standards, Propionate-d5 is "NMR-silent" in standard


 spectra (preventing spectral overlap with endogenous metabolites) but highly visible in 

(Deuterium) NMR and

flux tracking. This guide details the rigorous preparation, pH stabilization, and validation of Propionate-d5 stock solutions to ensure metrological traceability in metabolomics workflows.

Strategic Rationale & Mechanism

Why Sodium Propionate-d5?
  • Spectral Orthogonality: In

    
     NMR, the d5-labeled ethyl group removes the triplet (
    
    
    
    1.05 ppm) and quartet (
    
    
    2.18 ppm) signals typical of endogenous propionate. This allows for:
    • Background Subtraction: Confirmation of endogenous propionate peaks without additive interference.

    • Flux Tracing: Monitoring the incorporation of deuterium into downstream TCA cycle intermediates (e.g., methylmalonate, succinate) via isotope shifts.

    • 2H-NMR Quantitation: Direct quantification of the d5-signal via Deuterium NMR (

      
      -NMR) to assess extraction efficiency from complex matrices (feces, serum).
      
The pH Criticality

Propionic acid has a


 of approx. 4.87. In NMR samples, maintaining a pH > 7.0 is non-negotiable.
  • Acidic pH (< 5.0): Propionate exists as volatile propionic acid. It evaporates during sample prep/lyophilization, destroying quantitative accuracy.

  • Neutral/Basic pH (> 7.0): Exists as the non-volatile propionate anion (

    
    ), ensuring stability and consistent chemical shifts.
    

Material Specifications

ComponentSpecificationPurpose
Analyte Sodium Propionate-d5 (98%+ D)Internal Standard / Tracer
Solvent Deuterium Oxide (

, 99.9% D)
Lock solvent, minimizes H-signal
Buffer Phosphate Buffer (100 mM, pH 7.4)Chemical shift stabilization
Trace Standard Maleic Acid or TMSP-d4For qNMR validation of the stock
Preservative Sodium Azide (

, 0.02% w/v)
Prevents microbial degradation

Protocol: Preparation of Master Stock Solution (100 mM)

Phase A: Buffer Preparation (Phosphate Buffer in D2O)

Goal: Create a stable solvent matrix that locks pH at 7.4.

  • Dissolution: Dissolve

    
     of Disodium Phosphate (
    
    
    
    ) and
    
    
    of Monosodium Phosphate (
    
    
    ) in
    
    
    of
    
    
    .
  • Preservation: Add

    
     Sodium Azide (
    
    
    
    ). Warning:
    
    
    is toxic.
  • pH Adjustment: Measure pH using a micro-electrode. Adjust to exactly pH 7.40 using dilute

    
     or 
    
    
    
    .
    • Note: The pH meter reading in

      
       is lower than the true pD. Formula: 
      
      
      
      . Target a meter reading of 7.00 to achieve pD 7.4.
  • Final Volume: Dilute to

    
     with 
    
    
    
    .
Phase B: Sodium Propionate-d5 Stock Preparation

Goal: Gravimetric preparation of the primary standard.

  • Equilibration: Allow Sodium Propionate-d5 vial to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Using a calibrated analytical microbalance (readability 0.01 mg), weigh 101.1 mg of Sodium Propionate-d5 directly into a sterile 10 mL volumetric flask.

    • Calculation: MW

      
       101.09  g/mol .[1] 
      
      
      
      .
  • Solvation: Add approx.

    
     of the prepared Phosphate Buffer (Phase A) .
    
  • Mixing: Vortex gently until fully dissolved. Isotope-labeled salts are hygroscopic; ensure no granules remain on the neck.

  • Finalize: Top up to the 10 mL mark with Phosphate Buffer.

  • Storage: Aliquot into 1 mL cryovials. Store at -20°C . Stable for 6 months.

Validation Workflow: qNMR Purity Check

Before using the stock for critical experiments, validate its concentration against a certified reference material (CRM) like Maleic Acid.

  • Sample Prep: Mix

    
     of Propionate-d5 Stock + 
    
    
    
    Maleic Acid Standard (10 mM) +
    
    
    Buffer.
  • Acquisition: Run a

    
    -NMR  experiment (if probe allows) OR a 
    
    
    
    -NMR
    (checking for residual protonated impurities).
    • Note: For concentration validation, since d5 is silent in 1H, use ERETIC (electronic reference) or assume gravimetric accuracy if purity >99%.

    • Best Practice: Run a

      
      -NMR  with inverse gated decoupling to quantify the carbonyl carbon against a known standard, though relaxation times (
      
      
      
      ) must be >5x.

Visual Workflow (Graphviz)

PropionatePrep Start Start: Raw Materials Weigh Gravimetric Weighing (Sodium Propionate-d5) Start->Weigh Buffer Buffer Prep (100mM Phosphate, pD 7.4 in D2O) Start->Buffer Dissolve Dissolution (Vortex, No Heat) Weigh->Dissolve Buffer->Dissolve pH_Check pH Verification (Target Meter Reading 7.0) Dissolve->pH_Check pH_Check->Dissolve Adjust pH Validation Validation (qNMR) Check vs. Maleic Acid pH_Check->Validation QC Pass Storage Storage (-20°C, Aliquots) Validation->Storage

Caption: Workflow for the preparation and validation of Sodium Propionate-d5 stock solution.

Application in SCFA Quantification

When analyzing fecal or serum samples:

  • Spike-In: Add

    
     of the 100 mM Stock  to 
    
    
    
    of biological extract.
  • Extraction: Perform standard extraction (e.g., ether/water).

  • Measurement:

    • 
      -NMR:  The d5-propionate will NOT appear, allowing clean integration of endogenous propionate.
      
    • 
      -NMR:  The d5-signal appears at 
      
      
      
      1.05 and 2.18 ppm (isotope shifted). Integrate this signal to calculate Recovery (%) .
    • Calculation:

      
      
      

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR (ISRD-07). Retrieved from [Link]

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Context: Propionate spectral data). Retrieved from [Link]

  • ResolveMass Laboratories. (2024). Sodium propionate-d5 Product Specifications and NMR Applications. Retrieved from [Link]

Sources

Application

Protocol for quantifying SCFA using sodium propionate-d5

Application Note: Precision Quantitation of Short-Chain Fatty Acids (SCFAs) by GC-MS Using Sodium Propionate-d5 Executive Summary & Strategic Rationale Short-chain fatty acids (SCFAs), primarily acetate, propionate, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Short-Chain Fatty Acids (SCFAs) by GC-MS Using Sodium Propionate-d5

Executive Summary & Strategic Rationale

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are critical biomarkers of gut microbiome function and host metabolic health. Accurate quantification is challenging due to their high volatility, water solubility, and the complex matrices (feces, plasma) in which they reside.

This protocol details a robust Liquid-Liquid Extraction (LLE) Gas Chromatography-Mass Spectrometry (GC-MS) workflow. Unlike derivatization-heavy methods that introduce kinetic variability, this method relies on acidification and direct organic extraction .

Why Sodium Propionate-d5? The core of this protocol is the use of Sodium Propionate-d5 (


) as the Internal Standard (IS).
  • Isotope Dilution Principle: As a stable isotope, it mimics the extraction efficiency and ionization behavior of endogenous propionate almost perfectly.

  • Salt vs. Acid: We supply the salt form (sodium propionate-d5) because it is more stable and non-volatile during storage than the free acid. The protocol includes a critical acidification step to convert the non-volatile propionate salt into volatile, organic-soluble propionic acid-d5 immediately prior to extraction.

  • Normalization: While ideal for propionate, it serves as a robust surrogate for acetate and butyrate when Relative Response Factors (RRF) are calculated, normalizing for injection variability and matrix effects.

Materials & Reagents

ComponentSpecificationPurpose
Internal Standard Sodium Propionate-d5 (99 atom % D)Normalization & Quantification
Extraction Solvent Ethyl Acetate (HPLC Grade)Extracts protonated SCFAs
Acidifying Agent Hydrochloric Acid (HCl), 37% or Phosphoric AcidConverts SCFA salts to free acids
GC Column DB-FFAP or HP-INNOWax (30m

0.25mm, 0.25µm)
Polar phase for free fatty acid separation
Carrier Gas Helium (99.999%)Mobile phase
Standards Volatile Free Acid Mix (Acetate, Propionate, Butyrate)Calibration Curve generation

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical phase-transfer logic. Note the transition from the Aqueous Phase (where the IS is added) to the Organic Phase (where the analysis occurs).

SCFA_Workflow Sample Biological Sample (Feces/Serum) Spike Spike IS: Sodium Propionate-d5 (aq) Sample->Spike Homogenization Acidify Acidification (HCl) CRITICAL STEP Converts R-COO- Na+ -> R-COOH Spike->Acidify Mix Extract Add Ethyl Acetate & Vortex Acidify->Extract Protonation Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge OrganicPhase Collect Organic Supernatant (Contains Propionic Acid-d5) Centrifuge->OrganicPhase Top Layer GCMS GC-MS Analysis (SIM Mode) OrganicPhase->GCMS Injection

Caption: Workflow demonstrating the conversion of the ionic Sodium Propionate-d5 into the extractable Propionic Acid-d5 via acidification.

Detailed Protocol

Phase A: Preparation of Standards

Causality: You must prepare the IS as a salt solution for stability, but the calibration standards should be in the free acid form to mimic the final analyte state.

  • Internal Standard Stock (IS-Stock): Dissolve Sodium Propionate-d5 in water to a concentration of 10 mM . Store at -20°C.

  • Calibration Standards: Prepare a mixed stock of Acetate, Propionate, and Butyrate (free acids) in water at concentrations ranging from 0.1 mM to 50 mM (spanning the expected biological range).

Phase B: Sample Preparation (Feces)

Note: For serum, use 100 µL serum and scale down volumes, but the ratio of Acid:Solvent remains constant.

  • Homogenization: Weigh ~50 mg of fresh feces into a sterile tube.

  • Resuspension: Add 500 µL of deionized water. Bead-beat or vortex vigorously until fully homogenized.

  • IS Spiking (The Normalizer):

    • Add 20 µL of IS-Stock (10 mM Sodium Propionate-d5) to the homogenate.

    • Result: Final IS concentration is approx 0.4 mM (varies slightly by fecal volume, but exact concentration matters less than the ratio established in calibration).

  • Acidification (The Protonation Switch):

    • Add 50 µL of 5M HCl (or 10% Sulfuric Acid).

    • Mechanism:[1] This drops the pH < 2.0. The Sodium Propionate-d5 (ionic, water-soluble) accepts a proton to become Propionic Acid-d5 (neutral, lipophilic). Without this, the IS remains in the water and is not detected.

  • Extraction:

    • Add 1000 µL of Ethyl Acetate .

    • Vortex for 2 minutes (vigorous).

    • Centrifuge at 10,000

      
       g for 5 minutes at 4°C.
      
  • Collection: Transfer 500 µL of the upper organic layer (Ethyl Acetate) to a GC vial with a glass insert.

    • Warning: Do not disturb the aqueous interface; water damages the GC column (FFAP phase).

Phase C: GC-MS Instrumental Parameters

System: Agilent 7890B/5977B (or equivalent).

  • Inlet: Split Mode (10:1 to 50:1 depending on concentration). Temperature: 240°C.

  • Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses volatiles at head of column.

    • Ramp 1: 15°C/min to 120°C.

    • Ramp 2: 20°C/min to 240°C (Hold 3 min) - Elutes heavier acids and cleans column.

  • MS Source: Electron Impact (EI), 230°C.

  • Acquisition: SIM (Selected Ion Monitoring) Mode for maximum sensitivity.

SIM Table (Target Ions):

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Acetate6043, 454.5 min
Propionate (Endogenous) 74 57, 295.8 min
Propionate-d5 (IS) 79 63, 465.8 min
Butyrate6073, 427.2 min

Note: Propionate-d5 shifts from m/z 74 to 79. The retention time will be virtually identical to endogenous propionate, perhaps slightly earlier (isotope effect).

Data Analysis & Quantification

Do not rely on absolute area. You must use the Area Ratio .

Step 1: Calculate Response Factor (RF) from Standards Run your calibration curve (e.g., 0.1, 1, 5, 10, 20 mM) spiked with the same amount of IS as samples.



Step 2: Quantify Unknowns



Validation Criteria (Self-Validating System):

  • Linearity:

    
     for the Area Ratio vs. Concentration curve.[2]
    
  • IS Stability: Plot the absolute area of the IS (m/z 79) across all samples. If a specific sample shows <50% of the average IS area, it indicates a matrix suppression effect or extraction failure (e.g., missed acidification step).

References

  • Pluznick, J. L. (2016). "Microbial Short-Chain Fatty Acids and Blood Pressure Regulation." Current Hypertension Reports. Available at: [Link]

  • Eberhart, T., et al. (2021). "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids." Frontiers in Microbiology. (Methodology basis for acidification/extraction).[1][3][4][2][5][6][7] Available at: [Link]

  • Han, J., et al. (2015). "Development of high-performance chemical isotope labeling LC-MS for profiling the human fecal metabolome." Analytical Chemistry. (Comparative reference for isotope usage). Available at: [Link]

  • Primec, M., et al. (2017). "Clinical applications of short-chain fatty acids analysis." Analytical Biochemistry. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices by GC-MS Using a Deuterated Internal Standard and Propyl Chloroformate Derivatization

Abstract This guide provides a comprehensive framework for the accurate quantification of short-chain fatty acids (SCFAs) in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We address the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the accurate quantification of short-chain fatty acids (SCFAs) in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We address the inherent analytical challenges of SCFAs, such as high polarity and volatility, by employing a robust derivatization strategy with propyl chloroformate (PCF). Central to this method is the principle of stable isotope dilution, utilizing sodium propionate-d5 as an internal standard to ensure the highest level of accuracy and precision. This document details the underlying chemical principles, provides step-by-step protocols for sample preparation and derivatization, and offers validated GC-MS parameters and data analysis workflows suitable for researchers in metabolomics, microbiome studies, and clinical diagnostics.

Introduction: The Analytical Imperative for SCFAs

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids with fewer than six carbon atoms.[1] They are critical metabolic products of anaerobic fermentation by the gut microbiota and serve as vital signaling molecules and energy sources for the host.[1][2] The concentration and profile of SCFAs in biological samples (e.g., feces, plasma, serum) are increasingly recognized as key biomarkers for gut health, metabolic diseases, and inflammatory conditions.[3][4]

However, the quantitative analysis of SCFAs is notoriously challenging. Their high polarity leads to poor chromatographic peak shape and interaction with active sites in the GC system, while their volatility can result in analyte loss during sample preparation.[5][6] Chemical derivatization is an essential step to overcome these issues by converting the polar carboxyl groups into less polar, more stable, and more volatile esters or silyl derivatives, making them amenable to GC-MS analysis.[7][8][9][10][11]

For the highest degree of quantitative accuracy, this protocol employs an isotope dilution mass spectrometry (IDMS) approach. By introducing a known quantity of a stable, isotopically labeled internal standard (IS) at the earliest stage of sample preparation, we can correct for variability and loss across the entire analytical workflow. Sodium propionate-d5 is an ideal IS for this application; it is chemically identical to its native counterpart, ensuring it behaves the same way during extraction and derivatization, but its increased mass allows it to be distinguished by the mass spectrometer.[12][13][14]

Core Principles of the Method

The Rationale for Derivatization

The primary goal of derivatization in GC is to modify the chemical properties of an analyte to improve its analytical performance.[10][15] For SCFAs, this is crucial for several reasons:

  • Increased Volatility & Thermal Stability: Converting the carboxylic acid group to an ester (in this case, a propyl ester) reduces hydrogen bonding, thereby increasing the compound's volatility and preventing thermal degradation in the hot GC injector.[8]

  • Improved Chromatography: The less polar derivatives exhibit more symmetrical peak shapes and are less likely to adsorb to the column, leading to better resolution and sensitivity.[7][9]

  • Enhanced Mass Spectral Characteristics: Derivatization often yields fragments in the mass spectrometer that are more characteristic and higher in mass, aiding in identification and moving the analysis away from low-mass background interference.

This protocol utilizes propyl chloroformate (PCF) for derivatization, a reagent known for its rapid and efficient reaction with carboxylic acids in an aqueous environment, which simplifies the workflow by avoiding a complete drying step that could lead to the loss of volatile SCFAs.[5][16]

The Power of Isotope Dilution with Sodium Propionate-d5

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[17][18] A deuterated standard like sodium propionate-d5, where five hydrogen atoms are replaced by deuterium, is the perfect mimic for native propionate.[12][14]

Key Advantages:

  • Comprehensive Correction: Added at the beginning of the sample preparation, the IS experiences the same potential for loss or incomplete reaction as the native analyte during extraction, derivatization, and injection. The final measurement is a ratio of the analyte to the IS, which remains constant even if absolute signal intensities fluctuate.[19][20]

  • Co-elution: The deuterated standard has virtually identical chromatographic properties to the native compound, meaning it will elute from the GC column at the same time, simplifying identification.[14]

  • Mass Distinction: Despite co-eluting, the d5-labeled standard is easily resolved from the native analyte by the mass spectrometer due to its 5-Dalton mass difference.

Experimental Workflow and Protocols

The entire analytical process is a multi-stage system designed for reproducibility and accuracy.

G cluster_prep Sample & Standard Preparation cluster_deriv Extraction & Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Plasma) Spike Spike with Sodium Propionate-d5 IS Sample->Spike Homogenize Homogenize & Acidify Spike->Homogenize Deriv Propyl Chloroformate Derivatization Homogenize->Deriv Standards Prepare Calibration Standards Standards->Deriv Extract Liquid-Liquid Extraction Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing & Quantification GCMS->Data

Caption: High-level overview of the SCFA quantification workflow.

Materials and Reagents
Reagent/MaterialRecommended Grade/PurityNotes
Sodium Propionate-d5≥98 atom % DInternal Standard (IS)
SCFA Standards Mix (Acetate, Butyrate, etc.)≥99%For calibration curve
Propyl Chloroformate (PCF)≥98%Derivatizing agent. Handle in a fume hood.
PyridineAnhydrous, ≥99.8%Catalyst and base for derivatization
1-PropanolAnhydrous, ≥99.7%Reagent and solvent for derivatization
n-HexaneHPLC or GC GradeExtraction solvent
Hydrochloric Acid (HCl)Concentrated, ACS GradeFor sample acidification
Sodium Hydroxide (NaOH)ACS GradeFor pH adjustment
Anhydrous Sodium SulfateACS GradeFor drying the organic extract
Deionized Water18.2 MΩ·cm
GC Vials with Inserts2 mL, PTFE-lined caps
Protocol 1: Preparation of Stock Solutions
  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Sodium Propionate-d5. Dissolve in 10 mL of deionized water in a volumetric flask. Store at -20°C.

  • Native SCFA Stock (1 mg/mL each): Prepare a mixed stock solution of all target SCFAs (e.g., acetate, propionate, butyrate, valerate) by dissolving 10 mg of each in 10 mL of deionized water. Store at -20°C.

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the Native SCFA Stock. In each standard, spike a fixed amount of the Internal Standard Stock solution to achieve a final IS concentration consistent with that used in the unknown samples (e.g., 10 µg/mL).

Protocol 2: Sample Preparation and Derivatization

This protocol is adapted for a fecal sample but can be modified for other matrices.

  • Sample Homogenization: Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL tube containing ceramic beads. Add 1 mL of deionized water.

  • Internal Standard Spiking: Add a precise volume of the Sodium Propionate-d5 Stock Solution (e.g., 10 µL of 1 mg/mL stock to yield 10 µg).

  • Homogenization & Lysis: Homogenize the sample using a bead beater for 5-10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a fresh 2 mL microcentrifuge tube.

  • Acidification: Add 10 µL of concentrated HCl to acidify the sample, ensuring the SCFAs are in their protonated form.[2]

  • Derivatization Reaction: The following steps should be performed in a fume hood. This procedure is based on established chloroformate derivatization methods.[16]

    • Add 400 µL of the derivatization solution (1-propanol, pyridine, and water in a 3:2:8 v/v/v ratio). Vortex briefly.

    • Add 20 µL of propyl chloroformate (PCF). Vortex immediately and vigorously for 1 minute.

    • Allow the reaction to proceed for 1 minute at room temperature.

  • Extraction:

    • Add 200 µL of n-hexane to the reaction tube. Vortex vigorously for 1 minute to extract the derivatized SCFAs.

    • Centrifuge for 5 minutes at 3,000 x g to separate the phases.

    • Carefully transfer the upper hexane layer to a GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_react Derivatization Reaction cluster_extract Extraction Sample 100 µL Supernatant Acid Acidify with HCl Sample->Acid IS Spiked with d5-IS (already present) Reagents Add Propanol/ Pyridine/Water Mix Acid->Reagents PCF Add Propyl Chloroformate (Vortex 1 min) Reagents->PCF Hexane Add Hexane (Vortex 1 min) PCF->Hexane Centrifuge Centrifuge to Separate Phases Hexane->Centrifuge Transfer Transfer Hexane Layer to GC Vial w/ Na2SO4 Centrifuge->Transfer

Caption: Detailed derivatization and extraction workflow.

GC-MS Instrumental Analysis

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

ParameterSettingRationale
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Injection Port Split/Splitless
- Temperature240 °CEnsures rapid volatilization of derivatives without thermal degradation.
- Injection Volume1 µL
- Split Ratio10:1 to 20:1Prevents column overloading, adjust based on sample concentration.
Column e.g., Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar columnProvides good separation for the propyl esters of SCFAs.
Carrier Gas Helium
- Flow Rate1.2 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 240°C (hold 5 min)Separates the SCFA derivatives from the solvent and each other.
MS Parameters
- Ion Source Temp.230 °CStandard temperature for electron ionization (EI).
- Transfer Line Temp.240 °CPrevents condensation of analytes between the GC and MS.
- Ionization ModeElectron Ionization (EI) at 70 eV
- Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity for target analytes.
Selected Ion Monitoring (SIM) Ions

For accurate quantification, monitor characteristic ions for each SCFA propyl ester. The exact ions should be confirmed by injecting a pure standard and observing the fragmentation pattern.

CompoundExpected Quantifier Ion (m/z)Expected Qualifier Ion(s) (m/z)
Propyl Acetate4361, 87
Propyl Propionate 57 75, 116
Propyl Propionate-d5 62 80, 121
Propyl Butyrate7143, 89
Propyl Valerate8557, 103

Data Analysis and Quality Control

  • Calibration Curve: Plot the peak area ratio (Area of Native SCFA / Area of Propionate-d5 IS) against the concentration of the native SCFA in the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: For each unknown sample, determine the peak area ratio of the target analyte to the internal standard. Use the equation from the calibration curve to calculate the concentration of the SCFA in the sample.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines. The use of the stable isotope internal standard is expected to yield high precision (RSD < 15%).[21]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Analyte/IS Peaks Incomplete derivatization; pH out of optimal range; PCF reagent degraded.Check pH of reaction mixture; Use fresh PCF; Ensure vigorous mixing.
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Bake out the column; Trim the first few cm of the column.
High IS Signal, Low Analyte Low analyte concentration in the sample; Inefficient extraction from the sample matrix.Re-extract sample with more rigorous homogenization; Check for matrix effects by analyzing a spiked sample.
Shifting Retention Times Leak in the GC system; Column degradation.Perform a leak check; Condition or replace the GC column.[22]

Conclusion

The described method, combining propyl chloroformate derivatization with stable isotope dilution using sodium propionate-d5, provides a robust, accurate, and sensitive platform for the quantification of SCFAs in complex biological samples. By carefully controlling the pre-analytical and analytical steps and leveraging the power of a deuterated internal standard, researchers can achieve reliable data crucial for advancing our understanding of the role of the gut microbiome in health and disease.

References

  • ResolveMass Laboratories Inc. (n.d.). Propionic-d5-acid | CAS 60153-92-6. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Sodium propionate-d5 | CAS 202529-18-8. Retrieved from [Link]

  • Kranenburg, R. F., Verduin, J., Stuyver, L. I., de Ridder, R., van Beek, A., Colmsee, E., & van Asten, A. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Forensic Chemistry, 20, 100273. doi:10.1016/j.forc.2020.100273
  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805.
  • Sidoli, S., et al. (2012). Chemical derivatization of histones for facilitated analysis by mass spectrometry.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Ncube, N., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(16), 4933.
  • Zhao, S., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1649-1658.
  • Jafari, M., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2017, 8572749.
  • Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent Technologies Application Note. Retrieved from [Link]

  • Chan, K. C., & Lee, J. W. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 45(6), 723-731.
  • Paul, B. D., et al. (1991). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 15(5), 241-245.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Canfora, E. E., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 25(3), 1745.
  • Zheng, X., et al. (2013). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics, 9(4), 818-827.
  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Zhao, S., et al. (2020). A sensitive method for quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC–MS. Analyst, 145(5), 1649-1658.
  • Al-Lahham, S., et al. (2022).
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Han, J., et al. (2018). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Biomedical Science Letters, 24(4), 319-330.
  • Suneetha, A., & Rao, T. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Suneetha, A., & Rao, T. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Furuhashi, T., et al. (2018). Novel Method of Short Chain Fatty Acids in Feces using GC-MS with Automated Sample Preparation.
  • Goldberger, B. A., & Cone, E. J. (1994). GCD Quantitation of Opiates as Propionyl Derivatives in Blood. Clinical Chemistry, 40(11), 2092-2096.
  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(21), 11925-11933.
  • da Silva, A. C., et al. (2020). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry.
  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(8), 1209-1227.
  • Canfora, E. E., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 25(3), 1745.
  • protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry.
  • Al-Asadi, A. A. (2014).
  • Kumar, A. (2014). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Erudition, 4(1), 1-10.
  • Chemistry For Everyone. (2023, February 10).
  • Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry, 20, 100273.

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Application

Sodium propionate-d5 concentration for plasma metabolomics

Application Note: Optimization of Sodium Propionate-d5 Concentration for High-Sensitivity Plasma Metabolomics Abstract Quantifying Short-Chain Fatty Acids (SCFAs) in plasma is a bioanalytical challenge due to their high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Sodium Propionate-d5 Concentration for High-Sensitivity Plasma Metabolomics

Abstract

Quantifying Short-Chain Fatty Acids (SCFAs) in plasma is a bioanalytical challenge due to their high volatility, low molecular weight, and low endogenous abundance (typically 1–10 µM for propionate). This guide details the strategic selection of Sodium Propionate-d5 as an internal standard (IS). We define the optimal concentration windows to balance signal intensity against ion suppression and provide a validated protocol for 3-Nitrophenylhydrazine (3-NPH) derivatization, the gold standard for high-sensitivity LC-MS/MS metabolomics.

Part 1: Strategic Rationale & Concentration Logic

The "Goldilocks" Concentration Window

In plasma metabolomics, the concentration of the internal standard must mirror the endogenous analyte levels to accurately correct for matrix effects (ion suppression/enhancement) and extraction recovery.

  • Endogenous Baseline: Human plasma propionate typically ranges from 1.0 to 10.0 µM .

  • The Problem: Spiking an IS at 100 µM (common for fecal samples) into plasma will mask the endogenous signal and lead to dynamic range saturation. Spiking at 0.1 µM leads to poor reproducibility due to noise.

  • The Solution: The optimal spike-in concentration for Sodium Propionate-d5 in plasma is 5.0 µM to 10.0 µM (final concentration in the plasma aliquot).

Sodium Salt vs. Free Acid
  • Sodium Propionate-d5 (Solid): Highly stable, non-volatile, and water-soluble. Preferred for stock solution preparation.

  • Propionic Acid-d5 (Liquid): Volatile and difficult to pipette accurately in small volumes.

  • Stoichiometry: When preparing stocks, account for the sodium moiety.

    • MW Sodium Propionate-d5: ~101.07 g/mol

    • MW Propionate-d5 (anion): ~78.09 g/mol

    • Note: The mass spectrometer detects the anion or derivatized form, not the salt.

Part 2: Experimental Protocol (LC-MS/MS with 3-NPH)

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2][3] This reaction converts volatile SCFAs into stable, hydrophobic hydrazides, increasing ionization efficiency by ~100-fold compared to underivatized methods.

Reagent Preparation
SolutionCompositionStability
IS Stock A (10 mM) Dissolve 10.1 mg Sodium Propionate-d5 in 10 mL Water.6 Months (-20°C)
IS Working Sol.[1] B (50 µM) Dilute 50 µL of Stock A into 9.95 mL of 50% Methanol.1 Week (4°C)
Deriv. Reagent (200 mM) 3-NPH in 50% Acetonitrile (freshly prepared).Unstable (Use immediately)
Catalyst (120 mM) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% ACN.Unstable (Use immediately)
Step-by-Step Workflow

Step 1: Sample Thawing & Spiking

  • Thaw plasma on ice.

  • Aliquot 40 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of IS Working Solution B (50 µM) .

    • Result: The effective concentration of Propionate-d5 in the 50 µL sample mix is 10 µM . This matches the upper end of the physiological range, ensuring robust detection without suppression.

Step 2: Protein Precipitation

  • Add 150 µL of cold Methanol (containing no acid).

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a fresh LC vial or deep-well plate.

Step 3: Derivatization (The Critical Step)

  • To the 100 µL supernatant, add 50 µL of Deriv. Reagent (3-NPH) .

  • Add 50 µL of Catalyst (EDC/Pyridine) .

  • Vortex briefly.

  • Incubate at 40°C for 30 minutes .

    • Mechanism:[4] EDC activates the carboxylic acid of propionate, forming an O-acylisourea intermediate, which is then attacked by the hydrazine group of 3-NPH.

  • Quench: Add 200 µL of 10% Formic Acid (aq) to stop the reaction and stabilize the hydrazones.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 15% B to 50% B over 10 mins (Derivatized SCFAs are less polar).

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition (Propionate-d5-3NPH): m/z 214.1 → 137.1 (Quantifier).

Part 3: Visualization of Workflow

SCFA_Workflow Sample Plasma Sample (40 µL) Precip Protein Precipitation (150 µL MeOH) Sample->Precip IS_Add Add IS: Na-Propionate-d5 (10 µL @ 50 µM) IS_Add->Precip Supernatant Supernatant Collection (Contains Free SCFAs) Precip->Supernatant Centrifuge 15k x g Deriv_Rxn Derivatization Reaction (3-NPH + EDC + Pyridine) 40°C, 30 min Supernatant->Deriv_Rxn Transfer 100 µL Structure_Deriv Propionate-d5-3NPH (Hydrophobic, High ESI- Signal) Deriv_Rxn->Structure_Deriv Product Structure_Free Free Propionate-d5 (Volatile, Hard to Ionize) Structure_Free->Deriv_Rxn Reactant LCMS LC-MS/MS Analysis MRM: 214.1 -> 137.1 Structure_Deriv->LCMS

Caption: Workflow for 3-NPH derivatization of plasma SCFAs using Sodium Propionate-d5 as an internal standard.

Part 4: Validation & Troubleshooting

Linearity & Range

Construct a calibration curve using non-labeled Sodium Propionate spiked into water (surrogate matrix) or charcoal-stripped plasma.

  • Range: 0.1 µM to 50 µM.

  • Acceptance: R² > 0.99; Accuracy 85-115%.

Common Pitfalls
IssueCauseSolution
Low Signal (IS) Derivatization failure (EDC hydrolysis).Prepare EDC/Pyridine mix immediately before use. Do not store.
High Background 3-NPH reagent degradation.Use high-purity 3-NPH HCl; store solid at -20°C.
Peak Splitting Solvent mismatch.Ensure the quench solution (10% FA) matches the initial mobile phase conditions.
Contamination Propionate is ubiquitous (sweat, plastics).Use glass vials; wear gloves; avoid soaps containing fatty acids.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry derivatization-based methods for the determination of fatty acids in biological samples." Analytica Chimica Acta. Link

    • Establishes 3-NPH as the high-sensitivity standard for SCFA analysis.
  • Soto-Giron, M. J., et al. (2023). "Association of plasma propionate concentration with coronary artery disease."[5] Scientific Reports. Link

    • Provides authoritative data on human plasma propionate physiological ranges (Median ~5.75 µM).
  • Creative Proteomics. "LC-MS Quantification of Short-Chain Fatty Acids in Serum." Link

    • Validates the extraction and derivatiz
  • Sigma-Aldrich (Merck). "Sodium propionate-d5 Product Specification." Link

    • Source for chemical stability and molecular weight calcul

Sources

Method

Application Note: 1H NMR Characterization and Assignment of Sodium Propionate-d5

This Application Note and Protocol details the 1H NMR chemical shift assignment of Sodium Propionate-d5 , focusing on the characterization of residual proton resonances and isotopic purity assessment. Executive Summary S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the 1H NMR chemical shift assignment of Sodium Propionate-d5 , focusing on the characterization of residual proton resonances and isotopic purity assessment.

Executive Summary

Sodium Propionate-d5 (


) is a fully deuterated isotopologue of sodium propionate, widely utilized as a metabolic tracer in flux analysis and as an internal standard in quantitative NMR (qNMR) metabolomics. While the ideal 1H NMR spectrum of a 100% deuterated compound is silent, practical analysis reveals residual proton resonances  resulting from incomplete deuteration (isotopomers such as 

or

).

This guide provides the definitive assignment of these residual signals, distinguishing them from the non-deuterated (d0) impurity. It establishes a protocol for distinguishing intrinsic isotope-shifted residual peaks from bulk protonated contaminants, a critical step for validating isotopic purity in drug development and metabolic studies.

Theoretical Background: Deuterium Isotope Effects

To accurately assign Sodium Propionate-d5, one must understand how deuterium substitution perturbs the chemical environment of remaining protons.

Chemical Shift Isotope Effect ( )

Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond compared to the C-H bond. This increases the electron density around the carbon, resulting in increased shielding of the remaining nuclei.

  • Result: Residual protons in deuterated positions appear upfield (lower ppm) relative to the fully protonated congener.

  • Geminal Effect (

    
    ):  A shift of approximately -0.02 ppm  per geminal deuterium atom.
    
  • Vicinal Effect (

    
    ):  A smaller upfield shift, typically < -0.01 ppm .
    
Heteronuclear Coupling ( )

Unlike the sharp singlets/triplets of proton-proton coupling (


), residual protons couple to the spin-1 deuterium nucleus (

).
  • Multiplicity Rule:

    
    , where 
    
    
    
    for Deuterium.
  • Observation: Residual peaks often appear as broad multiplets or quintets/triplets with small coupling constants (

    
    ), often requiring high sensitivity or decoupling to resolve clearly.
    

Experimental Protocol

Materials & Reagents
  • Analyte: Sodium Propionate-d5 (>98 atom % D).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) to minimize solvent suppression artifacts.
    
  • Internal Reference: TSP-d4 (Trimethylsilylpropanoic acid sodium salt) or DSS-d6. Set to 0.00 ppm .

  • pH Buffer: Phosphate buffer (100 mM, pH 7.4) is recommended to prevent chemical shift wandering of the carboxylate-adjacent protons.

Sample Preparation[1]
  • Weigh 5-10 mg of Sodium Propionate-d5 into a microcentrifuge tube.

  • Dissolve in 600 µL of buffered

    
     containing 0.5 mM TSP-d4.
    
  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 1D proton) or zgpr (if water suppression is needed).

  • Relaxation Delay (D1): 10 - 20 seconds (Critical for accurate integration of residual signals which may have long T1s).

  • Scans (NS): 64 - 128 (Increased scans required to detect trace residual protons).

  • Spectral Width: 12 ppm (-2 to 10 ppm).

Chemical Shift Assignment & Results

The assignment distinguishes between the Parent (d0) Propionate (if present as a contaminant) and the Residual (d4/d5) Isotopomers .

Reference Data: Non-Deuterated Sodium Propionate (d0)
  • 
    -Methyl (
    
    
    
    ):
    1.05 ppm (Triplet,
    
    
    Hz).
  • 
    -Methylene (
    
    
    
    ):
    2.18 ppm (Quartet,
    
    
    Hz).
Assignment of Sodium Propionate-d5 Residuals

In a high-purity d5 sample, the d0 peaks should be absent. Instead, you will observe the signals from the


 and 

species.
Table 1: 1H NMR Assignment of Sodium Propionate-d5 Residuals
PositionMoiety (Isotopomer)Chemical Shift (

, ppm)
Shift Difference vs d0Multiplicity (Predicted)Coupling Origin

(C3)

(Residual Methyl)
1.01 - 1.03 -0.02 to -0.04 ppmQuintet (1:2:3:2:1)Coupled to 2 geminal Deuteriums (

Hz)

(C2)

(Residual Methylene)
2.14 - 2.16 -0.02 to -0.04 ppmTriplet (1:1:1)Coupled to 1 geminal Deuterium (

Hz)

Note: The exact chemical shift may vary slightly (±0.01 ppm) depending on concentration and pH.

Detailed Spectral Analysis
  • The

    
    -Residual (
    
    
    
    ):
    • Appears slightly upfield of the standard methyl triplet.

    • Appearance: Due to coupling with two spin-1 deuterons, this signal splits into a quintet . The coupling constant

      
       is approximately 1.9 - 2.0 Hz.
      
  • The

    
    -Residual (
    
    
    
    ):
    • Appears slightly upfield of the standard methylene quartet.

    • Appearance: Coupled to one geminal deuteron, appearing as a broad 1:1:1 triplet .[1] Vicinal coupling to the fully deuterated

      
      -group (
      
      
      
      ) is often too small to resolve clearly, contributing only to line broadening.

Visualization of Assignment Logic

The following diagram illustrates the structural relationship and the origin of the residual signals.

G Compound Sodium Propionate-d5 (NaC3D5O2) Structure Structure: CD3-CD2-COO(-) Compound->Structure Residuals Residual Proton Species (Impurities) Compound->Residuals Incomplete Deuteration BetaPos Beta Position (C3) Isotopomer: -CHD2 Residuals->BetaPos AlphaPos Alpha Position (C2) Isotopomer: -CDH- Residuals->AlphaPos SignalBeta Signal: ~1.02 ppm Multiplicity: Quintet (Coupled to 2 D) BetaPos->SignalBeta Geminal Isotope Shift (Upfield) SignalAlpha Signal: ~2.15 ppm Multiplicity: 1:1:1 Triplet (Coupled to 1 D) AlphaPos->SignalAlpha Geminal Isotope Shift (Upfield)

Figure 1: Logic flow for identifying residual proton signals in Sodium Propionate-d5. The signals arise from specific isotopomers (


 and 

) and are shifted upfield due to the deuterium isotope effect.

Applications & Quality Control Criteria

Purity Assessment

To validate the quality of Sodium Propionate-d5 reagent:

  • Integrate the residual peaks (1.02 ppm and 2.15 ppm).

  • Compare against the integral of a known concentration of Internal Standard (TSP).

  • Pass Criteria: The molar ratio of residual H to deuterated molecule should be < 2% (for 98% D products).

  • Warning: The presence of sharp triplets at 1.05 ppm or quartets at 2.18 ppm indicates contamination with non-deuterated (d0) propionate, not just isotopic residuals.

Metabolomics Internal Standard

When using Na-Propionate-d5 as an internal standard (ISTD):

  • Ensure the "silent" regions (1.05 ppm and 2.18 ppm) do not overlap with critical analyte peaks.

  • The residual peaks identified above (1.02, 2.15) must be excluded from the binning/integration of endogenous metabolites to avoid false positives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: The Chemical Shift and Isotope Effects). Link

  • Berger, S. (1997). Chemical Shift Standards and Reference Compounds. In: S. Berger, S. Braun, H.-O. Kalinowski (Eds.), NMR Spectroscopy of the Non-Metallic Elements. Wiley-VCH.

Sources

Application

Precision Quantitation of Short-Chain Fatty Acids in Fecal Matrices

A Sodium Propionate-d5 Isotope Dilution Protocol Abstract Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers of gut microbiome function and host metabolic health.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

A Sodium Propionate-d5 Isotope Dilution Protocol

Abstract

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers of gut microbiome function and host metabolic health.[1][2][3] However, the fecal matrix presents significant analytical challenges due to its high heterogeneity, microbial activity, and complex chemical background which causes severe ion suppression in Mass Spectrometry (MS). This Application Note details a rigorous Isotope Dilution Mass Spectrometry (IDMS) workflow using Sodium Propionate-d5 as a stable internal standard. We focus on a high-sensitivity LC-MS/MS method using 3-Nitrophenylhydrazine (3-NPH) derivatization , a gold-standard approach for resolving hydrophilic SCFAs.

Part 1: Scientific Foundation & Strategic Spiking
1.1 The Role of Sodium Propionate-d5

In quantitative metabolomics, the Internal Standard (IS) is the "anchor" of accuracy. Sodium Propionate-d5 (


, where H is replaced by Deuterium) serves two critical functions:
  • Extraction Normalization: Corrects for physical losses during homogenization and protein precipitation.

  • Ionization Correction: Co-elutes with endogenous propionate, experiencing the exact same matrix effects (ion suppression/enhancement) in the MS source.

1.2 Spiking Strategy: The "Pre-Extraction" Rule

Crucial Directive: The IS must be added to the sample before any extraction or derivatization takes place. Adding IS after extraction only corrects for instrument fluctuation, failing to account for the 20–30% analyte loss common in fecal processing.

1.3 Concentration Logic

Fecal propionate concentrations are high, typically ranging from 10 to 40 µmol/g (wet weight).

  • Spike Target: The IS concentration in the final vial should mimic the endogenous analyte to ensure they fall within the same linear dynamic range of the detector.

  • Recommended Spike: ~10 mM in the stock solution added to the raw sample.

Part 2: Experimental Protocol (LC-MS/MS with 3-NPH Derivatization)

This protocol utilizes 3-NPH to convert volatile, hydrophilic SCFAs into stable, hydrophobic hydrazides, significantly enhancing ionization efficiency in negative ESI mode.

2.1 Reagents & Preparation
ComponentSpecificationPreparation
Internal Standard (IS) Sodium Propionate-d5 (≥98% atom D)Stock: 10 mM in 50% aq. Methanol.[1][4][5] Store at -20°C.
Derivatization Reagent A 3-Nitrophenylhydrazine (3-NPH)200 mM in 50% aq.[4] Methanol.[1][4][5]
Catalyst Reagent B EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)120 mM in 6% Pyridine/Water solution. Prepare Fresh.
Quenching Reagent Quinic Acid or Potassium Hydroxide200 mM aq. solution.
Extraction Solvent 75% Methanol (aq)Cold (-20°C).
2.2 Sample Preparation Workflow

Step 1: Lyophilization & Weighing

  • Freeze-dry fecal samples for 24 hours to remove water variability.

  • Weigh 10 mg of dry feces into a bead-beater tube containing ceramic beads.

Step 2: IS Spiking (The Critical Step)

  • Add 10 µL of Sodium Propionate-d5 Stock (10 mM) directly to the dry pellet.

  • Result: This introduces a known quantity (

    
    ) into the matrix.
    

Step 3: Extraction

  • Add 500 µL of cold 75% Methanol.

  • Homogenize (Bead beat) at 30 Hz for 2 mins.

  • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to a new LC vial.

Step 4: Derivatization Reaction

  • To the 100 µL supernatant, add:

    • 50 µL Reagent A (3-NPH)

    • 50 µL Reagent B (EDC/Pyridine)

  • Vortex and incubate at 40°C for 30 minutes .

  • Mechanism:[6] EDC activates the carboxylic acid of Propionate/Propionate-d5, allowing nucleophilic attack by 3-NPH.

Step 5: Quenching & Dilution

  • Add 400 µL of 10% Methanol/Water to quench the reaction and dilute for injection.

  • Inject 5 µL into LC-MS/MS.

Part 3: Visualization & Logic
3.1 Workflow Diagram

The following diagram illustrates the critical path of the sample and the IS, highlighting where error correction occurs.

SCFA_Workflow cluster_logic Error Correction Mechanism RawSample Lyophilized Fecal Sample (10 mg) Extraction Homogenization & Extraction (75% MeOH, Bead Beating) RawSample->Extraction IS_Addition SPIKE: Sodium Propionate-d5 (100 nmol) IS_Addition->Extraction  Co-Extraction   LossEvent Analyte Loss (Protein binding, incomplete extraction) Extraction->LossEvent  Physical Loss   Supernatant Supernatant Transfer Extraction->Supernatant DataProc Data Processing (Ratio Calculation) LossEvent->DataProc  Loss affects Analyte & IS equally   Derivatization Derivatization (3-NPH + EDC) Transforms SCFA to Hydrazides Supernatant->Derivatization LCMS LC-MS/MS Analysis (Negative ESI) Derivatization->LCMS LCMS->DataProc

Caption: Workflow demonstrating the co-extraction of endogenous SCFA and Propionate-d5. Spiking prior to extraction ensures that any physical loss (dashed red line) affects both compounds equally, nullifying the error in the final ratio calculation.

Part 4: Data Analysis & Quality Control
4.1 Calculation Principle (IDMS)

Quantification is based on the Response Ratio (RR) , not absolute area.



The concentration is derived from a calibration curve where


 is plotted against the concentration ratio.
4.2 Mass Transitions (MRM)

For 3-NPH derivatives in Negative Mode:

  • Propionate-3NPH:

    
     208.1 
    
    
    
    137.1 (Quantifier)
  • Propionate-d5-3NPH:

    
     213.1 
    
    
    
    137.1 (Quantifier)
  • Note: The fragment 137.1 corresponds to the nitrophenylhydrazine moiety, common to both.

4.3 Troubleshooting Guide
IssueProbable CauseSolution
Low IS Recovery (<50%) Matrix suppression or incomplete derivatization.Dilute sample 1:10 before derivatization. Check EDC freshness (hygroscopic).
Non-Linear Calibration Saturation of detector.Fecal propionate is high; ensure the highest standard covers the 40 mM range.
"Ghost" Peaks 3-NPH degradation.Prepare 3-NPH solution fresh daily; keep protected from light.
IS Signal Drift Inconsistent pipetting of viscous fecal slurry.Use dry weight (lyophilized) normalization as per protocol.
Part 5: References
  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using isotope labeling and LC-MS." Analytica Chimica Acta. Link

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Biomolecules.[1][7][5][8][9][10][11][12] Link

  • Human Metabolome Database (HMDB). "Metabocard for Propionic acid." Link

  • Primec, M., et al. (2017). "Clinical applications of quantifying short-chain fatty acids in feces." Analytical Biochemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Propionate-d5 Retention Time Shift in GC-MS

Status: Operational Subject: Troubleshooting Retention Time (RT) Shifts for Deuterated Internal Standards (SCFA Analysis) Audience: Analytical Chemists, DMPK Researchers, Microbiome Scientists Executive Summary: The "Inv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Retention Time (RT) Shifts for Deuterated Internal Standards (SCFA Analysis) Audience: Analytical Chemists, DMPK Researchers, Microbiome Scientists

Executive Summary: The "Inverse Isotope Effect"

If you are observing that Sodium Propionate-d5 elutes slightly earlier (typically 0.02 – 0.10 min) than your native Sodium Propionate standard, this is likely normal physical behavior , not a system malfunction.

In Gas Chromatography (GC), deuterated isotopologues often exhibit a phenomenon known as the Inverse Isotope Effect .[1] Due to the lower polarizability and shorter bond length of Carbon-Deuterium (C-D) bonds compared to Carbon-Hydrogen (C-H) bonds, the deuterated molecule has weaker dispersion interactions with the stationary phase (especially on non-polar columns like DB-5ms or HP-5).

Immediate Action:

  • If the shift is constant: Update your integration method to expect the d5 peak ~2-5 seconds prior to the native peak.

  • If the shift is drifting run-to-run: Proceed to the Troubleshooting section below.

The Physics of the Shift (Mechanism)

To interpret your data correctly, you must distinguish between a chromatographic isotope effect and a systematic retention drift.

Comparison of Interactions
FeatureNative Propionate (H)Propionate-d5 (D)Impact on GC
Bond Length Longer (C-H)Shorter (C-D)D-molecule is slightly more compact.
Molar Volume LargerSmallerD-molecule has a smaller interaction cross-section.
Dispersion Forces StrongerWeakerD-molecule is retained less by the stationary phase.
Elution Order Elutes 2ndElutes 1stResult: d5 peak appears before d0 peak.
Visualizing the Separation Logic

IsotopeEffect Analytes Sample Mixture (Propionate-d0 + Propionate-d5) Column GC Column (Non-Polar Stationary Phase) Analytes->Column Injection Interaction Van der Waals Interactions Column->Interaction Partitioning Result_D5 Propionate-d5 (Weaker Interaction) Elutes EARLIER Interaction->Result_D5 C-D Bonds (Low Polarizability) Result_D0 Propionate-d0 (Stronger Interaction) Elutes LATER Interaction->Result_D0 C-H Bonds (High Polarizability)

Figure 1: Mechanism of the Inverse Isotope Effect in GC-MS. Deuterated compounds interact less strongly with the stationary phase, resulting in earlier elution.

Validated Experimental Protocol

Critical Note: You cannot analyze Sodium Propionate (salt) directly by GC. It must be acidified to the free acid and derivatized to improve volatility and peak shape.

Recommended Method: Alkyl Chloroformate Derivatization (MCF/ECF). Why? Unlike silylation (TMS), this reaction can be performed in aqueous media , making it superior for fecal, serum, or plasma samples where removing water is difficult.

Step-by-Step Workflow
  • Preparation:

    • Internal Standard Spike: Add Sodium Propionate-d5 to the sample before any extraction.

    • Acidification: Add dilute HCl or Sulfuric acid to convert the propionate salt (

      
      ) to the free fatty acid (
      
      
      
      ).
  • Derivatization (in-situ):

    • Add Propanol (or Methanol) + Pyridine .

    • Add Propyl Chloroformate (PCF) or Methyl Chloroformate (MCF).

    • Mechanism:[1] The carboxyl group reacts to form a propyl/methyl ester.

  • Extraction:

    • Add Hexane or Chloroform. Vortex.

    • The derivatized ester migrates to the organic layer.

  • Analysis:

    • Inject the organic layer into GC-MS.

Derivatization Start Start: Sodium Propionate-d5 (Salt form in Sample) Acidify Step 1: Acidification (Convert to Free Acid) Start->Acidify Add HCl Deriv Step 2: Derivatization (Add Alcohol + Chloroformate) Acidify->Deriv R-COOH Formed Extract Step 3: L-L Extraction (Hexane) Deriv->Extract Ester Formation GC Step 4: GC-MS Injection (Analyte: Propyl Propionate-d5) Extract->GC Inject Organic Layer

Figure 2: Sample preparation workflow for converting non-volatile propionate salts into volatile esters for GC-MS.

Troubleshooting Guide: Diagnosing "Bad" Shifts

If the retention time shift is variable (drifting between injections) or > 0.2 min , you have an instrumental issue.

Diagnostic Matrix
SymptomDiagnosisCorrective Action
Shift is constant (~0.05 min) vs Native Isotope Effect Normal physics. Adjust integration window. Calculate RRT.
Both IS and Native drift later Flow/Temp Issue Check carrier gas flow (constant flow mode?) and oven ramp profile.
Both IS and Native drift earlier Column Bleed/Trim Did you trim the column recently? Update column length in software.
Peak Tailing + RT Shift Active Sites Dirty liner or inlet.[2] Replace liner (deactivated splitless) and gold seal.
Split Peaks Incomplete Derivatization Check pH during derivatization. Ensure excess reagent was used.
The Golden Rule: Relative Retention Time (RRT)

Always report data based on RRT, not absolute RT.



  • If the system drifts, both the Analyte and IS drift together.

  • The RRT should remain constant (CV < 1%).

Frequently Asked Questions (FAQ)

Q1: Why can't I just inject the Sodium Propionate-d5 dissolved in water? A: Sodium propionate is an ionic salt. It is non-volatile and will deposit in your GC liner, dirtying the inlet and yielding no signal. It must be acidified and derivatized (esterified) to become volatile.

Q2: My d5 peak is overlapping with the native peak. How do I separate them? A: In GC-MS, baseline chromatographic separation is not required for isotopologues because the Mass Spectrometer separates them by mass (


).
  • Native Propionate (Propyl ester): Quantify on

    
     131 (or specific fragment).
    
  • Propionate-d5 (Propyl ester): Quantify on

    
     136.
    
  • Note: Ensure you account for any isotopic contribution of the native to the d5 channel (unlikely for d5, but common for d1/d2).

Q3: I changed columns and the RT shift distance changed. Why? A: The magnitude of the isotope effect depends on the stationary phase. A highly polar column (e.g., Wax/PEG) interacts differently with the C-D bond than a non-polar (5% Phenyl) column. This is expected.

References
  • Matucha, M., et al. (1991). Isotope effects in gas chromatography of labeled compounds. Journal of Chromatography A.

    • Establishes the fundamental mechanism of the inverse isotope effect in GC.
  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note 5994-1809EN.

    • Provides the specific MCF/ECF derivatiz
  • Phenomenex. (2025).[3] Troubleshooting GC Retention Time Shifts. Technical Guide.

    • General troubleshooting steps for instrumental drift.
  • Tu, Z., et al. (2019). Current strategies for the analysis of short-chain fatty acids in biological samples.[4] Journal of Pharmaceutical Analysis.

    • Review of derivatization strategies including the limit

Sources

Optimization

Technical Support Center: Troubleshooting Sodium Propionate-d5 Recovery

Introduction: The "Ghost Peak" Phenomenon Sodium propionate-d5 is widely used as an internal standard (IS) for quantifying Short-Chain Fatty Acids (SCFAs). However, users frequently report "disappearing" spikes or consis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Peak" Phenomenon

Sodium propionate-d5 is widely used as an internal standard (IS) for quantifying Short-Chain Fatty Acids (SCFAs). However, users frequently report "disappearing" spikes or consistently low recovery (<40%), particularly during method transfer or optimization.

The Core Conflict: Sodium propionate is a stable salt. However, to analyze it (especially by GC-MS or reverse-phase LC-MS), you often must convert it to its free acid form (propionic acid). Propionic acid is volatile.

This guide diagnoses the specific failure points in your workflow where this volatility, combined with polarity issues, causes analyte loss.

Phase 1: The Volatility Trap (Extraction & Drying)

The Most Common Failure: Acidifying the sample to extract the organic acid, followed by a nitrogen blow-down or vacuum concentration step.

The Mechanism of Loss

Propionic acid has a pKa of ~4.87.

  • At pH > 7: It exists as the propionate ion (non-volatile, water-soluble).

  • At pH < 4: It exists as free propionic acid (volatile, boils ~141°C, but has high vapor pressure and forms azeotropes with water).

If your protocol involves Acidification + Evaporation , you are actively distilling your analyte out of the sample.

Visualizing the Loss Mechanism

VolatilityTrap cluster_0 Step 1: Acidification cluster_1 Step 2: Concentration Salt Sodium Propionate-d5 (Salt Form) Acid Propionic Acid-d5 (Free Acid Form) Salt->Acid pH < 4.0 (H+ added) Evap Nitrogen Dry Down or Vacuum Conc. Acid->Evap Loss Analyte LOST to Atmosphere Evap->Loss High Volatility

Figure 1: The "Volatility Trap." Converting the salt to acid for extraction makes it susceptible to evaporation loss during drying steps.

Troubleshooting Q&A

Q: I must concentrate my sample to achieve sensitivity. How do I avoid loss? A: Do not evaporate to dryness if the sample is acidic.

  • Fix 1 (Alkaline Drying): Add a small amount of NaOH or ammonia before drying to convert the acid back to the non-volatile salt. Re-acidify/re-dissolve only immediately before injection (if necessary).

  • Fix 2 (Derivatization): Derivatize the sample in situ (in the aqueous phase) before any drying step. This locks the volatile acid into a stable ester or hydrazide.

Phase 2: Derivatization Protocols (The Solution)

Because propionate is small, polar, and volatile, derivatization is the most robust way to ensure high recovery.

Comparison of Derivatization Strategies
Feature3-NPH (LC-MS/MS) Propyl Chloroformate (GC-MS) MTBSTFA (GC-MS)
Target Group Carboxyl (-COOH)Carboxyl (-COOH)Carboxyl (-COOH)
Reaction Media Aqueous compatibleAqueous (Direct) Strictly Anhydrous
Drying Required? No (can dilute)NO YES (High Risk)
Stability HighHighModerate (Moisture sensitive)
Recovery >90% >85% <50% (due to drying loss)
Protocol A: 3-NPH for LC-MS/MS (Recommended)

Best for: High sensitivity quantification in plasma/feces. This reaction targets the carboxylic acid using EDC coupling, significantly increasing hydrophobicity (retention) and ionization efficiency (negative mode).

Workflow:

  • Sample: 20 µL Plasma/Fecal supernatant.

  • Reagent A: 20 µL 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Acetonitrile.

  • Reagent B: 20 µL 120 mM EDC + 6% Pyridine in 50% Acetonitrile.

  • Incubate: 40°C for 30 mins.

  • Quench: Dilute with 0.1% Formic Acid (do not dry down).

  • Analyze: LC-MS/MS (Negative Mode).

Protocol B: Propyl Chloroformate (PCF) for GC-MS

Best for: Labs without LC-MS or needing to analyze volatiles without drying. This reaction occurs in water, extracting the derivative instantly into an organic layer.

Workflow:

  • Sample: 50 µL Sample + 10 µL Internal Standard (Propionate-d5).

  • Reagent: Add 20 µL Pyridine + 20 µL Propanol.

  • React: Add 10 µL Propyl Chloroformate (PCF). Vortex 1 min.

  • Extract: Add 100 µL Hexane. Vortex.

  • Analyze: Inject Hexane layer directly into GC-MS. Note: No heating or evaporation required.

Phase 3: Instrumental Analysis & Ion Suppression

Even with perfect extraction, "low recovery" can be a false negative caused by the instrument.

LC-MS/MS Issues: The "Matrix Dump"

Propionate elutes very early on reverse-phase columns. In biological matrices, this region is flooded with salts and unretained compounds that cause massive Ion Suppression .

Q: My IS signal varies wildly between patient samples. Why? A: You are likely experiencing matrix effects.

  • Diagnosis: Perform a post-column infusion test. Infuse Propionate-d5 continuously while injecting a blank matrix sample. Look for a "dip" in the baseline at the propionate retention time.

  • Solution:

    • Derivatize (3-NPH): This shifts the retention time later, away from the salt front.

    • Use a Surrogate Matrix: Do not use "stripped plasma" if it still contains salts. Use water or PBS for your calibration curve, but ensure your IS compensates for the matrix difference in real samples.

GC-MS Issues: Adsorption

Free propionic acid is "sticky." It adsorbs to active sites (silanols) in the GC liner and column.

Q: I see tailing peaks and poor linearity at low concentrations. A: Active site adsorption.

  • Fix: Use a deactivated liner (e.g., Ultra Inert) and a wax-based column (e.g., DB-FFAP) specifically designed for free acids. Alternatively, use the PCF derivatization method (Protocol B) to convert it to an ester, which does not tail.

Decision Matrix: Choosing Your Workflow

Use this logic flow to select the correct troubleshooting path.

DecisionMatrix cluster_LC LC-MS/MS Path cluster_GC GC-MS Path Start Start: Low Recovery of Sodium Propionate-d5 Platform Which Platform? Start->Platform LC_Q Are you derivatizing? Platform->LC_Q LC-MS GC_Q Does protocol involve drying/evaporation? Platform->GC_Q GC-MS LC_No NO: High Risk Ion Suppression & Retention Issues LC_Q->LC_No Direct Injection LC_Yes YES: Check Reagents (EDC degrades in moisture) LC_Q->LC_Yes 3-NPH Method GC_Yes YES: STOP. Volatility Loss is certain. GC_Q->GC_Yes Silylation (TMS) GC_No NO: Using Aqueous Derivatization (PCF/IBCF) GC_Q->GC_No Chloroformate

Figure 2: Workflow Decision Matrix. Red nodes indicate high-risk failure points.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry.

  • Zheng, X., et al. (2013). "Fast and quantitative determination of short-chain fatty acids in fecal samples by GC-MS with propyl chloroformate derivatization." Journal of Chromatography B.

  • Furuhashi, T., et al. (2020). "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution." Agilent Application Notes.

  • Dei Cas, M., et al. (2020). "Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis." Analytica Chimica Acta.

Troubleshooting

Technical Support Center: Sodium Propionate-d5 Integrity Guide

The following guide serves as a specialized Technical Support Center resource for researchers utilizing Sodium Propionate-d5 (CAS 202529-18-8) . It is designed to address the specific physicochemical instability of deute...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers utilizing Sodium Propionate-d5 (CAS 202529-18-8) . It is designed to address the specific physicochemical instability of deuterated carboxylates—specifically the risk of Hydrogen-Deuterium (H/D) exchange at the alpha-carbon position.

Status: Active | Topic: Isotopic Stability & Handling | Role: Senior Application Scientist

The "Silent" Threat: Alpha-Proton Exchange

Researchers often assume that once a molecule is deuterated, it remains so indefinitely. For Sodium Propionate-d5 (


), this assumption is dangerous. The deuterium atoms at the alpha-position  (C2, adjacent to the carbonyl) are chemically labile.

Through keto-enol tautomerism , these alpha-deuterons can exchange with protons (


) from moisture in the air or protic solvents. This process is "silent" because it occurs without visible degradation of the salt, yet it ruins isotopic purity and compromises quantitative Mass Spectrometry (MS) or NMR data.

Module 1: Storage & Handling (The Dry Chain)

Core Directive: Moisture is the catalyst. Sodium propionate is hygroscopic; it will pull water from the atmosphere. Once solvated, the basicity of the propionate anion (


 in solution) self-catalyzes the exchange of alpha-deuteriums with the absorbed water protons.
Protocol: The "Zero-H" Storage Workflow
  • Primary Containment: Never store Sodium Propionate-d5 in simple screw-cap vials for extended periods. Transfer to a flame-sealed ampoule or a vial with a PTFE-lined septum immediately upon receipt.

  • Atmospheric Control:

    • Ideal: Nitrogen/Argon Glove Box.

    • Acceptable: Desiccator with active desiccant (

      
       or Indicating Silica Gel) under vacuum.
      
  • Handling:

    • Weighing must be rapid. Do not leave the container open on the balance.

    • Use anti-static guns if powder disperses, but avoid breathing on the sample (breath contains moisture).

Visual: Storage Decision Logic

StorageLogic Start Received Sodium Propionate-d5 CheckSeal Is container flame-sealed? Start->CheckSeal Open Open in Glove Box (Ar/N2) CheckSeal->Open Yes Desiccator Store in Vacuum Desiccator CheckSeal->Desiccator No (Transfer needed) Usage Immediate Usage? Open->Usage Reseal Reseal under Inert Gas + Parafilm Usage->Reseal After weighing Reseal->Desiccator

Caption: Decision tree for maintaining isotopic integrity during storage and handling.

Module 2: Solution Chemistry (The Danger Zone)

Core Directive: In solution, the exchange rate is governed by pH and solvent proticity. The alpha-protons of propionate have a pKa of ~24-25, but exchange is catalyzed by both acid and base.

Mechanism of Failure

The propionate anion acts as a weak base. In the presence of


, it generates hydroxide (

), which attacks the alpha-deuterium, forming a transient enolate. This enolate then repopulates with a proton from water, creating a

bond.
Visual: Base-Catalyzed Exchange Mechanism

ExchangeMech D5 Propionate-d5 (CD3-CD2-COO-) Enolate Enolate Intermediate (C=C Bond Formed) D5->Enolate Loss of D+ Base Base Catalyst (OD- / OH-) Base->Enolate Catalyzes Product Back-Exchanged (CD3-CHD-COO-) Enolate->Product Gain of H+ Water Proton Source (H2O) Water->Product Donates H

Caption: The kinetic pathway of deuterium loss via enolate formation in protic media.

Troubleshooting Solution Stability
ParameterRecommendationScientific Rationale
Solvent Choice D2O (99.9% D) or Methanol-d4 Eliminates the source of protons (

). Even if exchange occurs, D is replaced by D.
pH Control Keep pH < 8 High pH accelerates enolate formation. If buffering is required, use phosphate buffers in D2O.
Temperature < 4°C Exchange kinetics are temperature-dependent. Keep solutions on ice if they must contain

.
Time < 4 Hours In

, significant exchange can occur within hours at room temperature. Analyze immediately.

Module 3: Analytical Verification (Quality Control)

Core Directive: Trust but verify. Before using the reagent in critical metabolic flux or PK studies, confirm the isotopic enrichment.

Method 1: H-NMR Spectroscopy (The Gold Standard)

Run a proton NMR in


.[1][2]
  • Ideal Spectrum: Silent (flat baseline). Residual HDO peak at ~4.79 ppm is normal.

  • Compromised Spectrum:

    • Signal at ~2.18 ppm: Indicates H-incorporation at the alpha-position (

      
      ).
      
    • Signal at ~1.05 ppm: Indicates H-incorporation at the beta-position (methyl), though this is kinetically slower and rare.

    • Splitting: The alpha-signal will appear as a multiplet (broadened) due to coupling with the remaining deuterium (

      
       coupling) and the beta-deuteriums.
      
Method 2: Mass Spectrometry (MS)
  • Target: Monitor the

    
     ion in negative mode (m/z 78 for d5-propionate).
    
  • Failure Mode: Appearance of peaks at m/z 77 (d4) or 76 (d3).

  • Note: Ensure the MS source does not induce exchange (use low desolvation temperatures).

FAQ: Frequently Asked Questions

Q: I dissolved Sodium Propionate-d5 in distilled water (H2O) for a stock solution. Can I store it in the fridge for a week? A: No. Even at 4°C, the basicity of the propionate salt will promote slow exchange with the bulk water. Within a week, you will likely see detectable M-1 (d4) isotopologues. Prepare aqueous stock solutions immediately before use.

Q: Can I use acidic conditions to stop the exchange? A: Acidifying converts the salt to Propionic Acid-d5. While this lowers the pH (reducing base catalysis), acid-catalyzed enolization can still occur, albeit via a different mechanism. The safest route is removing the proton source (using


) rather than fighting the pH.

Q: My NMR shows a small peak at 2.18 ppm. Is my sample ruined? A: It depends on your application. For metabolic flux analysis (MFA), even 1-2% H-incorporation can skew mass isotopomer distribution (MID) vectors. For qualitative internal standards, it may be acceptable. Quantify the integral against an internal standard (like TSP-d4) to determine the % exchange.

Q: Why does the alpha-position exchange faster than the beta-position? A: The alpha-protons are adjacent to the carbonyl group (


). The carbonyl is electron-withdrawing, which increases the acidity of the alpha-protons (pKa ~25) and allows for resonance stabilization of the negative charge in the enolate intermediate. The beta-protons (methyl group) lack this resonance stabilization and are essentially inert to exchange under standard conditions.
References
  • Chemical Structure & Properties: Sodium Propionate-d5 (CAS 202529-18-8).[3] ResolveMass Laboratories. Link

  • Acidity of Alpha-Hydrogens: Relative Acidity of Alpha-Hydrogens. Chemistry LibreTexts. Link

  • NMR Chemical Shifts: NMR Solvent Data Chart. Cambridge Isotope Laboratories.[4] Link

  • Exchange Mechanism: Alpha Substitution Reactions - Deuterium Exchange. YouTube (Dr. B's Chemistry). Link

  • Handling Hygroscopic Salts: How do you handle hygroscopic salts?. HepatoChem. Link

Sources

Optimization

Technical Support Center: Sodium Propionate-d5 Derivatization

Topic: Optimizing Derivatization Efficiency for Sodium Propionate-d5 Ticket ID: SCFA-D5-OPT-001 Status: Resolved / Guide Generated Executive Summary Sodium Propionate-d5 ( ) is the gold-standard Internal Standard (IS) fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Derivatization Efficiency for Sodium Propionate-d5

Ticket ID: SCFA-D5-OPT-001 Status: Resolved / Guide Generated

Executive Summary

Sodium Propionate-d5 (


) is the gold-standard Internal Standard (IS) for quantitating short-chain fatty acids (SCFAs). However, its utility is strictly limited by derivatization efficiency . Propionate is too polar and volatile for direct GC-MS analysis and lacks a strong chromophore/ionizable group for sensitive LC-MS analysis.

This guide provides optimized workflows for the two most robust derivatization strategies: 3-NPH (for LC-MS) and Isobutyl Chloroformate (for GC-MS) . Unlike generic protocols, these are tailored to preserve the deuterium label (d5) and handle the sodium salt form effectively.

Module 1: Method Selection Strategy

Which protocol matches your instrumentation and matrix?

MethodSelection Start START: Sodium Propionate-d5 Analysis Matrix What is your sample matrix? Start->Matrix Aqueous Aqueous (Plasma, Urine, Media) Matrix->Aqueous Solid Solid (Feces, Tissue) Matrix->Solid Homogenize & Extract Sens Required Sensitivity? Aqueous->Sens Solid->Aqueous Homogenize & Extract High Ultra-Trace (< 1 µM) Need High Throughput Sens->High Med Standard (> 1 µM) Robust/Routine Sens->Med LCMS GOAL: LC-MS/MS Method: 3-NPH Derivatization High->LCMS GCMS GOAL: GC-MS Method: Isobutyl Chloroformate (IBCF) Med->GCMS Note1 Enhances ionization Retains on C18 LCMS->Note1 Benefits Note2 Instant aqueous reaction No heating required GCMS->Note2 Benefits

Figure 1: Decision matrix for selecting the optimal derivatization route based on sensitivity needs and available instrumentation.

Module 2: LC-MS Optimization (3-NPH Method)

The Gold Standard for Sensitivity

The 3-Nitrophenylhydrazine (3-NPH) method converts propionate to a stable hydrazone, increasing hydrophobicity (better retention on C18) and electrospray ionization (ESI) efficiency.

The Protocol (Optimized for d5-Recovery)

Reagents:

  • Reagent A: 200 mM 3-NPH in 50% Acetonitrile (ACN).

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% ACN.

  • Quench: 0.1% Formic Acid in 10% ACN.

Workflow:

  • Solubilization: Dissolve Sodium Propionate-d5 in water to create your working IS solution. Do not dissolve directly in pure organic solvent as the salt is insoluble.

  • Mixing: Combine 20 µL Sample/Standard + 10 µL IS (d5) + 20 µL Reagent A + 20 µL Reagent B.

  • Reaction: Incubate at 40°C for 30 minutes .

  • Quenching: Add 100 µL Quench solution. (Critical to stop side reactions).

Troubleshooting 3-NPH Efficiency
SymptomDiagnosisRoot CauseCorrective Action
Low Signal Intensity (d5 & Native) Incomplete CouplingEDC hydrolysisEDC is moisture sensitive. Prepare Reagent B fresh daily and keep on ice until use.
High Back-Pressure / Clogging Urea PrecipitationByproduct accumulationThe EDC reaction produces a urea byproduct. Ensure the final dilution (Quench step) is sufficient to keep it soluble, or centrifuge at 12,000 x g before injection.
Peak Tailing pH MismatchPyridine excessThe reaction is basic (pyridine), but LC separation requires acidic conditions. Ensure your mobile phase contains 0.1% Formic Acid to protonate the hydrazine.
Loss of d5 Signal Only Isotopic ExchangeHigh pH/TempProlonged heating >60°C at basic pH can cause H/D exchange at the

-carbon. Stick to 40°C.
Mechanism Visualization

NPH_Mechanism cluster_warning Critical Control Point Prop Propionate-d5 (Carboxylate) O_Acyl O-Acylisourea (Unstable Intermediate) Prop->O_Acyl + EDC / Pyridine EDC EDC (Activator) Final Propionate-d5-Hydrazone (Stable/Ionizable) O_Acyl->Final + 3-NPH NPH 3-NPH (Nucleophile)

Figure 2: The EDC-mediated coupling mechanism. The O-Acylisourea intermediate is unstable; 3-NPH must be present immediately to prevent hydrolysis back to the acid.

Module 3: GC-MS Optimization (Isobutyl Chloroformate)

The Robust Method for Aqueous Samples

Traditional silylation (BSTFA) fails for propionate because the required extraction often leads to evaporative loss of the volatile free acid. The Isobutyl Chloroformate (IBCF) method works directly in the aqueous phase, trapping the propionate as an isobutyl ester before extraction.

The Protocol
  • Base Step: To 50 µL Sample + 10 µL IS (d5), add 20 µL 1M NaOH. (Ensures Propionate is

    
    ).
    
  • Reagent Addition: Add 300 µL Reagent Mix (Isobutanol : Pyridine : IBCF = 20:5:3 v/v).

  • Vortex: Agitate vigorously for 30-60 seconds. Reaction is instantaneous.

  • Extraction: Add 200 µL Hexane. Vortex. Centrifuge.

  • Analysis: Inject the upper Hexane layer.

Troubleshooting IBCF Efficiency
SymptomDiagnosisRoot CauseCorrective Action
"Ghost" Peaks / Interferences Reagent ImpurityAlcohol contaminationUse analytical grade Isobutanol. Impurities here will be esterified and mimic SCFAs.
Low Recovery of d5 Phase Separation FailureEmulsion formationBiological matrices (plasma/feces) form emulsions. Add a pinch of anhydrous

to break the emulsion and dry the hexane layer.
No Product Formed Acidic pHSample too acidicIBCF requires a basic pH to function. If the sample was preserved with acid, increase the NaOH volume in Step 1.
Instrument Corrosion Excess ReagentUnreacted IBCF/HClThe reaction produces HCl. Pyridine neutralizes it, but excess IBCF can damage GC liners. Ensure the Hexane extraction is clean; do not inject the aqueous bottom layer.
Module 4: Critical FAQ - Isotopic Integrity

Q: Can I lose the deuterium label (d5) during derivatization? A: Yes, via Keto-Enol Tautomerism . The


-protons (on the 

group next to the carbonyl) are acidic (

for esters, but lower for activated intermediates).
  • Risk Factor: High pH (Strong base) + High Heat + Long Time.

  • Observation: You will see a mass shift from M+5 to M+4 (loss of one D) or M+3.

  • Prevention:

    • LC-MS: Do not exceed 40°C.

    • GC-MS: The IBCF reaction is fast (seconds). Do not leave the reaction mixture sitting in the basic pyridine solution for hours before extracting into hexane. Extract immediately.

Q: My Sodium Propionate-d5 is clumping. Is it degraded? A: Likely not degraded, but hygroscopic. Sodium propionate absorbs moisture.

  • Fix: Dry the solid in a desiccator. When weighing, do it quickly. For precise quantification, prepare a concentrated stock solution (e.g., 10 mM in water), aliquot, and freeze at -20°C. Use these aliquots rather than weighing solid daily.

References
  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human plasma." Analytica Chimica Acta.

    • Basis for the 3-NPH LC-MS protocol and optimization of EDC concentr
  • Zheng, X., et al. (2013). "A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids."[1] Metabolomics.

    • Establishes the Propyl/Isobutyl Chloroform
  • Hagopian, K., et al. (2010). "Specific and sensitive analysis of short-chain fatty acids in biological samples by GC-MS." Journal of Separation Science.

    • Discusses volatility issues and extraction efficiencies for propion

Sources

Troubleshooting

Technical Support Center: High-Resolution NMR Analysis of Sodium Propionate-d5

Topic: Removing Water Suppression Interference on Sodium Propionate-d5 Applicable Techniques: H NMR (Aqueous), Metabolomics, Tracer Analysis Target Audience: Analytical Chemists, Structural Biologists, Metabolomics Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Water Suppression Interference on Sodium Propionate-d5 Applicable Techniques:


H NMR (Aqueous), Metabolomics, Tracer Analysis
Target Audience:  Analytical Chemists, Structural Biologists, Metabolomics Researchers[1]

Executive Summary

Sodium Propionate-d5 (


) is frequently used as a metabolic tracer or internal reference in aqueous NMR. While the deuterated alkyl chain is silent in 

H NMR, researchers often encounter interference when analyzing residual protons (isotopic impurities), endogenous propionate , or when the water suppression profile distorts the aliphatic baseline (0.5–2.5 ppm).

This guide addresses the three most common interference mechanisms: Scalar Coupling (J) Modulation in spin-echo sequences, Baseline Roll from aggressive presaturation, and Radiation Damping .

Module 1: The "Missing" or Twisted Multiplet (J-Modulation)

The Symptom

You are using a spin-echo based water suppression sequence (e.g., CPMG, WATERGATE) to filter out broad protein signals or suppress solvent. The propionate signals (typically


-CH

at ~1.05 ppm and

-CH

at ~2.18 ppm) appear phase-twisted (anti-phase) or have significantly reduced intensity compared to the singlet internal standard (e.g., TSP or DSS).
The Mechanism

Propionate is a coupled spin system (


 or 

). In pulse sequences containing a spin-echo (

), scalar coupling (

) evolves during the delay

.
  • If

    
    , the magnetization vectors of the multiplet components fan out and may end up anti-parallel (anti-phase) or orthogonal to the detection axis.
    
  • Standard water suppression sequences like WATERGATE often use delays that inadvertently null coupled signals while refocusing singlets (like TSP).

Troubleshooting Protocol

Step 1: Diagnose the Pulse Sequence Check your current pulse program. If it includes a d20 or delta delay for an echo (e.g., zggpw5, cpmgpr1d), J-modulation is the culprit.

Step 2: Switch to 1D NOESY-Presat (The "Safe" Standard) For quantitative analysis of small molecules like propionate, the 1D NOESY with Presaturation is the gold standard because it lacks a spin-echo, eliminating J-modulation artifacts.

  • Bruker Parameter: noesygppr1d[1]

  • Mixing Time (d8): Set to 10 ms (short enough to minimize NOE transfer, long enough to allow water relaxation).

  • Presat Power (pl9): 50–60 dB (attenuation).

Step 3: Calculate Exact Delays (If Echo is Mandatory) If you must use an echo (e.g., to filter serum proteins), tune the echo delay (


) to match the propionate coupling constant (

).
  • Target Delay: Set

    
     to a multiple of 
    
    
    
    (approx 131 ms) for full refocusing, though this is often too long for relaxation limits.
  • Better Alternative: Use the "Perfect Echo" sequence (e.g., cpmg_perfect_echo) which uses a

    
     pulse perpendicular to the refocusing pulse to quench J-evolution [1].
    

Module 2: Baseline Roll and Integration Errors

The Symptom

The propionate signals are visible, but the baseline underneath them "smiles" or "frowns," making accurate integration impossible. This is common when the water peak (4.7 ppm) is suppressed using Presaturation with high power or poor shimming.

The Mechanism

A monochromatic presaturation pulse creates a "hole" in the magnetization. If the magnetic field homogeneity is poor (bad shim), the water signal effectively widens. The suppression pulse then burns a hole that isn't wide enough, or the "wings" of the water signal undergo phase dispersion, creating a rolling baseline that extends upfield to the propionate region (2.2 ppm).

Troubleshooting Protocol

Step 1: Optimize Shimming Do not rely on TopShim alone. Manually shim Z1 and Z2 on the lock signal until the lock level is maximized and stable. A sharp water peak minimizes the "wings" that cause baseline roll.

Step 2: Switch to Excitation Sculpting (ES) Excitation Sculpting uses a double spin-echo with soft pulses to selectively excite/kill the water. It produces a much flatter baseline than presaturation but requires careful setup.

  • Pulse Sequence: zgesgp (Bruker) / Wet (Varian/Agilent)

  • Key Parameter: Soft pulse power (sp1). This must be calibrated exactly (

    
     or 
    
    
    
    selective pulse) to avoid phase errors.

Step 3: Verify with a Control Spectrum Run a single scan without suppression (if dynamic range allows, or with low gain). Compare the phase of the propionate peaks. If the ES spectrum shows phase distortion at 2.2 ppm, the selective pulse bandwidth is too wide. Increase the length of the shaped pulse (e.g., from 2 ms to 4 ms) to narrow the suppression notch.

Module 3: Radiation Damping & T1 Noise

The Symptom

Vertical ridges of noise appear at the water frequency, or the water signal looks like a chaotic "wiggles" pattern that obscures the 2.2 ppm propionate methylene group.

The Mechanism

In high-Q probes (CryoProbes) with high-salt samples (like sodium propionate buffers), the massive solvent magnetization induces a current in the receiver coil that feeds back and drives the spins (Radiation Damping). This prevents effective suppression and creates artifacts.

Troubleshooting Protocol
  • Detuning: Slightly detune the probe (wobble curve) to lower the Q-factor. This reduces radiation damping significantly with minimal loss of sensitivity for solute signals.

  • Composite Pulses: Use sequences with composite pulse trains (e.g., WET suppression) which are more robust against radiation damping than simple presat.

Comparative Data: Suppression Techniques

FeaturePresaturation (ZGPR) 1D NOESY (NOESYGPPR1D) Excitation Sculpting (ZGESGP) CPMG / WATERGATE
Baseline Flatness Poor (Rolls)Excellent Very GoodGood
J-Modulation NoneNone Moderate (Echo dependent)Severe
Quantification Good (if baseline flat)Best GoodPoor (unless tuned)
Exchangeable Protons LostPartial LossPreservedPreserved
Setup Difficulty LowLowHigh (Pulse Calib.)Medium

Decision Logic: Selecting the Correct Workflow

WaterSuppressionLogic Start Interference on Propionate-d5 Region CheckArtifact Identify Artifact Type Start->CheckArtifact MultipletDistortion Multiplets Twisted/Missing? CheckArtifact->MultipletDistortion BaselineRoll Baseline Rolling/Curved? CheckArtifact->BaselineRoll BroadSignals Broad Protein Background? CheckArtifact->BroadSignals Sol_NOESY Use 1D NOESY-Presat (noesygppr1d) MultipletDistortion->Sol_NOESY Eliminate Echo Sol_ES Use Excitation Sculpting (zgesgp) BaselineRoll->Sol_ES Better Filter Profile Sol_CPMG Use Project/Perfect Echo (cpmg_perfect_echo) BroadSignals->Sol_CPMG T2 Filter Required

Caption: Decision matrix for selecting the optimal pulse sequence based on the specific spectral artifact observed in the propionate region.

FAQ: Rapid Resolution

Q: I am using Sodium Propionate-d5 as an internal standard, but I see multiple peaks in the aliphatic region. Why? A: Sodium Propionate-d5 is rarely 100% deuterated (typically 98-99% D). You are observing the residual protonated isotopomers (e.g., -CHD- or -CH2- fragments). These appear as complex multiplets due to H-D coupling (


) and H-H coupling. This is normal. Ensure you are integrating the total cluster if using it for quantification.

Q: Can I use D2O exchange to remove the water signal instead of suppression? A: Yes, lyophilizing your sample and reconstituting in 99.9% D


O eliminates the need for suppression. However, this may exchange the 

-protons of propionate (next to the carbonyl) over time, especially at high pH, altering your integration values.

Q: The water peak is huge and distorted even with suppression. What is wrong? A: This is likely Radiation Damping . If your sample contains high salt (sodium propionate buffers often do), the probe Q-factor is affected. Try reducing the receiver gain (RG) or slightly detuning the probe matching.

References

  • Aguilar, J. A., Nilsson, M., & Morris, G. A. (2012).[2] "Spin echo NMR spectra without J modulation." Chemical Communications, 48(6), 811-813. Link

  • Hwang, T. L., & Shaka, A. J. (1995). "Water suppression that works. Excitation sculpting using arbitrary wave-forms and pulsed-field gradients." Journal of Magnetic Resonance, Series A, 112(2), 275-279. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

  • McKay, R. T. (2011). "How the 1D-NOESY suppresses solvent signal in metabonomics NMR spectroscopy: An examination of the pulse sequence components and evolution." Concepts in Magnetic Resonance Part A, 38A(5), 197-220. Link

Sources

Reference Data & Comparative Studies

Validation

Sodium propionate-d5 vs TSP as NMR internal reference

This guide provides a technical comparison between TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) and Sodium Propionate-d5 as internal references in NMR spectroscopy.[1][2][3] Executive Summary: The Ruler vs. The T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) and Sodium Propionate-d5 as internal references in NMR spectroscopy.[1][2][3]

Executive Summary: The Ruler vs. The Tracer

In high-precision NMR (qNMR) and metabolomics, the choice of internal reference dictates the accuracy of both chemical shift alignment and quantification.[1][2]

  • TSP (The Global Standard): The industry "gold standard" for aqueous (

    
    ) samples.[1][2] It provides a sharp, singlet signal at 0.00 ppm  (defined).[1][2][4] However, it suffers from severe protein binding  (the "BSA Effect"), making it unreliable for quantification in plasma/serum without prior extraction.[1][2]
    
  • Sodium Propionate-d5 (The Targeted Specialist): A fully deuterated short-chain fatty acid.[1][2][3][5] In

    
     NMR, it is silent  (invisible) except for residual protons, making it useless as a chemical shift reference (
    
    
    
    ppm anchor).[1][2] However, it is the superior Internal Standard (IS) for targeted quantification of propionate via Isotope Dilution Mass Spectrometry (IDMS) or Heteronuclear NMR (
    
    
    ,
    
    
    ), completely bypassing the protein-binding bias that affects TSP.[1][2]

Part 1: Technical Specifications & Mechanism

TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4)[1][2][6]
  • Role: Chemical Shift Reference (

    
     ppm) & Concentration Standard.
    
  • Mechanism: The 9 equivalent protons on the Trimethylsilyl (TMS) group provide a massive, singlet signal.[1][2] The deuterated ethylene bridge (-CD2-CD2-) prevents signal overlap in the aliphatic region (approx 1-3 ppm).[1][2][3]

  • Critical Flaw: The hydrophobic TMS group interacts non-covalently with hydrophobic pockets of serum albumin (HSA/BSA).[1][2] In blood plasma, up to 30% of TSP signal intensity can be lost due to line broadening (T2 relaxation shortening), leading to gross underestimation of metabolite concentrations.[1][2]

Sodium Propionate-d5 ( )[1][2][3][5]
  • Role: Isotopic Internal Standard (Targeted).

  • Mechanism: Fully deuterated.[1][2][3]

    • 
       NMR:  Silent (no signal). Cannot be used as a 
      
      
      
      reference.[1][2][3]
    • 
       NMR:  Provides distinct signals for deuterium tracking.[1][2][3]
      
    • MS/Metabolomics: Used to quantify endogenous propionate by spiking a known concentration.[1][2][3] The "d5" mass shift allows separation from endogenous propionate.[1][2][3]

  • Advantage: While it still binds albumin (as a fatty acid), its binding kinetics mimic endogenous propionate exactly.[1][2] In a ratio-based analysis (Endogenous/Standard), the binding error cancels out.[1][2][3]

Part 2: Performance Analysis (Data & Limitations)

Comparative Data Table
FeatureTSP (TMSP-d4) Sodium Propionate-d5
Primary Application Global Chemical Shift Reference (

)
Targeted Quantification (Isotope Dilution)

NMR Signal
Singlet @ 0.00 ppm (9H)Silent (Invisible in Proton NMR)
Protein Binding (Serum) High (binds Albumin).[1][2][3] Signal loss: 15-30%.[1][2][3]Moderate (mimics fatty acids).[1][2][3]
pH Sensitivity Low (Stable pH 5-9).[1][2][3] Shifts < 0.02 ppm.[1][2][3][4]N/A for shift referencing.
Solubility High in

.
High in

.[1][2][3][6]
Suitability for Plasma Poor (Requires protein precipitation).[1][2][3]Excellent (For targeted propionate analysis).
Cost Low/Moderate.[1][2][3]High (Isotope labeled).[1][2][3][7]
The "BSA Effect" Quantification

Experimental observation in 600 MHz NMR (298 K):

  • Sample: 5% BSA Solution spiked with 1 mM TSP.

  • Result: TSP peak broadens significantly. Integration yields only ~72% of the theoretical value relative to an external standard (ERETIC or capillary).[1][2]

  • Implication: Using TSP to quantify metabolites in native serum will result in a systematic overestimation of metabolite concentrations (since the Reference denominator is artificially low) or underestimation (if the metabolite does not bind but TSP does, the ratio is skewed).[1][2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard based on sample matrix and analytical goal.

NMR_Standard_Selection Start Select NMR Reference SampleType Sample Matrix? Start->SampleType Simple Simple Aqueous (Urine, Extracts, Buffers) SampleType->Simple Complex Protein-Rich (Plasma, Serum, Media) SampleType->Complex TSP USE TSP (TMSP-d4) Global Shift Reference (0.00 ppm) Simple->TSP Standard Protocol Goal Analytical Goal? Complex->Goal Goal->TSP If Proteins Precipitated (Methanol/Chloroform) PropD5 USE Propionate-d5 Targeted Isotope Dilution Goal->PropD5 If Quantifying Propionate (Targeted Analysis) Formate USE Formate/Maleate or ERETIC (Electronic Ref) Goal->Formate If Native Serum (Avoids Binding)

Caption: Decision tree for selecting Internal Standards. TSP is valid for serum only after protein precipitation.[1][2][3] For native serum, Formate or ERETIC is preferred for referencing, while Propionate-d5 is used for targeted metabolite tracking.[1][2]

Part 4: Experimental Protocols

Protocol A: Standard Metabolomics (Urine/Extracts) using TSP

Use this for samples free of high-molecular-weight proteins.[1][2][3]

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer (

    
    ) in 
    
    
    
    .
  • TSP Addition: Add 1.0 mM TSP (TMSP-d4) to the buffer.

    • Note: Ensure TSP is fully deuterated at the ethylene group (d4) to avoid "humps" at 1.7 ppm and 2.9 ppm.[1][2]

  • Sample Mixing: Mix 540

    
     Sample + 60 
    
    
    
    Buffer/TSP.
  • Acquisition: Run 1D NOESY-presat (to suppress water).

  • Referencing: Calibrate the TSP singlet to 0.00 ppm .

  • QC Check: Measure the linewidth (FWHM) of TSP. If

    
    , shimming is poor or aggregation is occurring.[1][2][3]
    
Protocol B: Targeted Propionate Quantification (Plasma) using Propionate-d5

Use this to accurately measure propionate in serum without protein precipitation bias.[1][2][3]

  • Spike: Add 50

    
     Sodium Propionate-d5  to 200 
    
    
    
    plasma.
  • Extraction (Optional but recommended): Methanol/Chloroform extraction to remove proteins (improves baseline).[1][2][3]

  • Detection (Choice):

    • Method 1 (MS): Use LC-MS/GC-MS.[1][2][3][6] Calculate ratio of m/z 73 (Propionate) to m/z 78 (Propionate-d5).

    • Method 2 (

      
       NMR):  Acquire Deuterium NMR spectrum.[1][2][3] Integrate Propionate-d5 signals. (Note: This does not see endogenous propionate, so this is for recovery calculation).
      
    • Method 3 (qNMR with Spike): If using

      
       NMR, Propionate-d5 is invisible.[1][2][3] You must use Standard Addition  of non-deuterated Propionate if you want to quantify via NMR, or use Formate as the chemical shift reference.[1][2]
      
    • Correction: In this context, Propionate-d5 is strictly a Mass Spectrometry standard or Deuterium NMR tracer.[1][2][3]

References

  • Wishart, D. S., et al. (2018).[1][2][3] NMR metabolomics: A look ahead. Journal of Magnetic Resonance.[1][2][3] Link

  • Beckonert, O., et al. (2007).[1][2][3] Metabolic profiling, neuroprotective and anti-inflammatory effects of sodium propionate.[1][2][3] Nature Protocols.[1][2][3] Link

  • Probert, F., et al. (2015).[1][2][3] A Standardized Protocol for the Preparation of Plasma Samples for Metabolomic Analysis.[2][3] Journal of Proteome Research.[1][2][3] (Discusses TSP protein binding limitations). Link

  • Larive, C. K., et al. (2010).[1][2][3] Separation and Analysis of Trace Levels of Propionate.[2][3] Analytical Chemistry.[1][2][3][6][8] Link

  • NIST Standards. Sodium 3-(trimethylsilyl)propionate-d4 Standard Reference Material.Link[1][2]

Sources

Comparative

Technical Comparison: Sodium Propionate-d5 vs. 13C-Propionate Tracers

Executive Summary In metabolic flux analysis (MFA), the choice between Sodium Propionate-d5 (deuterated) and 13C-Propionate (carbon-13 labeled) is not merely a matter of cost; it dictates the biological question you can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice between Sodium Propionate-d5 (deuterated) and 13C-Propionate (carbon-13 labeled) is not merely a matter of cost; it dictates the biological question you can answer.

  • 13C-Propionate (e.g., [U-13C] or [1-13C]) is the gold standard for quantifying carbon flux into the TCA cycle, gluconeogenesis, and anaplerosis. It traces the carbon skeleton, which remains intact during key enzymatic transformations where protons are exchanged.

  • Sodium Propionate-d5 is primarily a mechanistic probe . It is significantly less reliable for quantitative carbon flux modeling due to high rates of label loss (proton exchange) and Kinetic Isotope Effects (KIE). However, it is uniquely valuable for tracing hydrogen fate (e.g., NADPH production) or for Deuterium Metabolic Imaging (DMI).

Part 1: Mechanistic Foundations

To understand the divergence in tracer performance, one must analyze the catabolic pathway of propionate. Propionate enters the mitochondrial metabolism via the Propionyl-CoA pathway , eventually merging with the TCA cycle at Succinyl-CoA.[1][2]

The "Label Loss" Phenomenon

The critical difference lies in the stability of the isotope during enzymatic conversion:

  • Carbon Stability (13C): The carbon backbone is conserved from Propionate

    
     Propionyl-CoA 
    
    
    
    Methylmalonyl-CoA
    
    
    Succinyl-CoA.
  • Hydrogen Instability (Deuterium): The conversion of (S)-Methylmalonyl-CoA to (R)-Methylmalonyl-CoA requires the enzyme Methylmalonyl-CoA Epimerase . This reaction proceeds via a deprotonation/reprotonation mechanism at the

    
    -carbon.
    
    • Consequence: If you use Propionate-d5, the deuterium atoms at the

      
      -position (C2) are frequently exchanged with cellular water (H2O) before the metabolite even enters the TCA cycle. This "scrambling" results in an underestimation of pathway flux.
      
Pathway Visualization

The following diagram illustrates the metabolic entry of propionate and highlights the specific step where Deuterium (D) tracers often fail compared to Carbon-13 (13C).

Propionate_Metabolism Propionate Propionate (Tracer Entry) [d5 or 13C] Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA ACSS2 / PPCS S_MM_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_MM_CoA Propionyl-CoA Carboxylase Epimerase Methylmalonyl-CoA Epimerase S_MM_CoA->Epimerase R_MM_CoA (R)-Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA (TCA Entry) R_MM_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Flux (Citrate, Malate) Succinyl_CoA->TCA_Cycle Epimerase->R_MM_CoA Proton Exchange (D is lost to H2O here)

Figure 1: Propionate catabolism pathway.[3] The epimerase step (yellow) causes significant loss of deuterium labels to the solvent water, whereas the 13C carbon backbone remains intact.

Part 2: Performance Comparison

The following table synthesizes experimental data regarding the utility of both tracers.

Feature13C-Propionate (e.g., [U-13C])Sodium Propionate-d5 Verdict
Primary Utility Quantitative Metabolic Flux Analysis (MFA).Qualitative tracing; Hydrogen fate; Imaging (DMI).13C for Flux.[4][5][6][7][8]
Kinetic Isotope Effect (KIE) Negligible (< 1%). Does not alter reaction rates.Significant (Primary KIE ~2.5–5%). Can slow enzymatic steps (e.g., dehydrogenation).13C is more accurate.[8]
Label Retention High. Carbon skeleton is robust until decarboxylation.Low. High rate of exchange with solvent water (H/D exchange).13C is superior.
Mass Shift +3 Da (for U-13C). Distinct M+3 isotopologues.+5 Da. Shifts can be complex due to partial D-loss (M+3, M+4 signals).13C spectra are cleaner.
Detection Platform LC-MS, GC-MS, 13C-NMR.LC-MS, GC-MS, 2H-NMR (Deuterium Magnetic Resonance).13C is more versatile.
Cost High (

$).
Moderate/Low ($).[1][3]d5 is cheaper.
Technical Insight: The Kinetic Isotope Effect (KIE)

When using Propionate-d5 , researchers must account for the Primary Kinetic Isotope Effect . Breaking a C-D bond requires more energy than a C-H bond.

  • Impact: Enzymatic steps involving dehydrogenation (hydrogen removal) will proceed slower with the deuterated substrate.

  • Data Distortion: If you measure the rate of propionate oxidation using d5-tracer, you may artificially calculate a slower metabolic rate than what is physiologically occurring. 13C tracers avoid this artifact entirely [1, 3].

Part 3: Experimental Workflow (Recommended)

For researchers aiming to map mitochondrial function or anaplerosis, the [U-13C]-Propionate workflow is the validated standard. Below is a self-validating protocol designed for adherent cell culture (e.g., Hepatocytes, Macrophages).

Protocol: 13C-Propionate Flux Analysis[2][6][9]

Reagents:

  • [U-13C]-Sodium Propionate (Isotopic purity >99%).

  • LC-MS Grade Methanol/Acetonitrile/Water.

  • Unlabeled Glucose/Glutamine (to maintain basal metabolism).

Step-by-Step Methodology:

  • Steady-State Setup:

    • Seed cells (e.g.,

      
       cells/well) in 6-well plates.
      
    • Acclimate cells for 24h in standard media.

  • Tracer Switch (Pulse):

    • Wash cells 2x with warm PBS.

    • Add media containing 100 µM [U-13C]-Propionate .

    • Note: Ensure media contains physiological levels of Glucose (5-10 mM) to prevent metabolic stress, unless specific glucose-deprivation is the variable.

  • Incubation:

    • Incubate for 2 to 4 hours . (Propionate flux is rapid; long incubations lead to "scrambling" via multiple TCA turns).

  • Quenching & Extraction:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS (phosphates interfere with MS).

    • Add 500 µL -80°C 80:20 Methanol:Water .

    • Scrape cells on dry ice.

  • Analysis (LC-MS):

    • Target metabolites: Propionyl-CoA, Methylmalonyl-CoA, Succinyl-CoA, Malate, Citrate.

    • Look for M+3 (direct entry) and M+1/M+2 (recycling) isotopologues.

Workflow Diagram

Workflow Seeding 1. Cell Seeding (Standard Media) Wash 2. PBS Wash (Remove unlabeled C) Seeding->Wash Labeling 3. Tracer Addition [U-13C]-Propionate Wash->Labeling Incubation 4. Incubation (2-4 Hours) Labeling->Incubation Quench 5. Quench (-80°C MeOH:H2O) Incubation->Quench MS 6. LC-MS Analysis (M+3 Detection) Quench->MS

Figure 2: Optimized workflow for 13C-Propionate metabolic flux analysis in cell culture.

Part 4: Data Interpretation Guide

When analyzing LC-MS data from [U-13C]-Propionate (3 labeled carbons), use this logic to interpret the Mass Isotopomer Distribution (MID):

  • Propionyl-CoA (M+3): Indicates successful uptake and activation of the tracer.

  • Succinyl-CoA (M+3): Indicates successful entry into the TCA cycle via Mutase.

  • Malate/Fumarate (M+3): Direct flux from Succinyl-CoA

    
     Malate.
    
  • Citrate (M+3): Indicates Malate (M+3) condensing with unlabeled Acetyl-CoA.

  • Citrate (M+5): Rare but important. Indicates Malate (M+3) condensing with [1,2-13C]-Acetyl-CoA (derived from labeled propionate via pyruvate recycling). This signifies high gluconeogenic flux [2].

If using Sodium Propionate-d5:

  • Expect to see a "smear" of isotopologues (M+3, M+4, M+5) in downstream metabolites due to the random loss of Deuterium at the epimerase and dehydrogenase steps. This makes calculating precise flux rates mathematically indeterminate in many software packages.

References

  • Singleton, D. A., et al. (1995).[4][9] "Kinetic Isotope Effects and the Mechanism of Enzymatic Reactions." Journal of the American Chemical Society.[9]

  • Perry, R. J., et al. (2016).[6] "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell.

  • De Feyter, H. M., et al. (2018). "Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

Sources

Validation

Technical Comparison: Sodium Propionate-d5 vs. Deuterated Butyrate Internal Standards

The following guide provides an in-depth technical comparison and selection framework for Sodium Propionate-d5 and Deuterated Butyrate (typically Sodium Butyrate-d7) as internal standards in metabolomics. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and selection framework for Sodium Propionate-d5 and Deuterated Butyrate (typically Sodium Butyrate-d7) as internal standards in metabolomics.

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), the choice of Internal Standard (IS) is the single most critical factor determining accuracy. While Sodium Propionate-d5 and Sodium Butyrate-d7 are both stable isotope-labeled homologs used to normalize matrix effects and recovery losses, they are distinct analytical tools , not interchangeable surrogates.

  • Sodium Propionate-d5 is the gold-standard matched IS for quantifying Propionic Acid (C3) .

  • Sodium Butyrate-d7 is the gold-standard matched IS for quantifying Butyric Acid (C4) .

The Scientist's Verdict: For high-fidelity metabolomics, a "Surrogate Strategy" (using C3-d5 to quantify C4, or vice versa) introduces unacceptable error margins (>15%) due to differential retention time-dependent matrix suppression. This guide details the physicochemical differences, chromatographic isotope effects, and derivatization behaviors that necessitate specific selection protocols.

Physicochemical & Analytical Profile

The following table contrasts the fundamental properties of these standards, highlighting the specific mass shifts utilized in Mass Spectrometry (MS).

Table 1: Comparative Analytical Profile
FeatureSodium Propionate-d5Sodium Butyrate-d7
Target Analyte Propionic Acid (C3:0)Butyric Acid (C4:[1][2]0)
Chemical Formula C₃D₅NaO₂C₄D₇NaO₂
Molecular Weight ~101.07 g/mol ~117.11 g/mol
Mass Shift (+Δ) +5 Da (vs. unlabeled Propionate)+7 Da (vs. unlabeled Butyrate)
Hygroscopicity High (Deliquescent)High (Deliquescent)
LC-MS Polarity Negative (ESI-)Negative (ESI-)
Critical Handling Store in desiccator; weigh rapidly.Store in desiccator; weigh rapidly.

Expert Insight: Both salts are highly hygroscopic. For precise stock preparation, do not weigh the solid directly for low concentrations. Prepare a concentrated stock (e.g., 10 mM) in water, then dilute.

Performance Evaluation: The "Vs" Analysis

This section analyzes why these two standards behave differently during chromatography and why "matching" is non-negotiable.

A. Chromatographic Isotope Effect (The "Shift")

In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds elute slightly earlier than their hydrogen-containing counterparts. This is due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

  • Propionate-d5: Exhibits a minor retention time (RT) shift (typically < 0.05 min) relative to Propionate.

  • Butyrate-d7: Exhibits a larger RT shift relative to Butyrate due to the higher number of deuterium atoms (7 vs 5).

Why this matters: If the RT shift is too large, the IS elutes in a different "matrix zone" than the analyte, failing to compensate for ion suppression.

  • Verdict: Both standards perform well, but integration software windows must be widened slightly more for Butyrate-d7.

B. Derivatization Efficiency (3-NPH)

SCFAs are volatile and ionize poorly. The standard protocol involves derivatization with 3-Nitrophenylhydrazine (3-NPH) to improve sensitivity by 10-100 fold.

  • Reaction Kinetics: Both C3-d5 and C4-d7 react with 3-NPH + EDC (catalyst) at identical rates. There is no kinetic bias between them.

  • Fragmentation: Both derivatives yield a common fragment (m/z 137), but quantification relies on the specific parent-to-parent transitions or unique losses.

Table 2: LC-MS/MS MRM Transitions (3-NPH Derivatives)
CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
Propionate-d5 214.1137.118
Butyrate-d7 230.1137.118
Propionate (Target)209.1137.118
Butyrate (Target)223.1137.118

Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways and the derivatization chemistry used for both standards.

SCFA_Workflow cluster_chem 3-NPH Reaction Mechanism Sample Biological Sample (Serum/Feces) Extract Extraction (Ethanol or MTBE) Sample->Extract IS_Add Add Internal Standards (Mix of C3-d5 & C4-d7) Extract->IS_Add Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) IS_Add->Deriv Co-reaction LCMS LC-MS/MS Analysis (C18 Column, ESI-) Deriv->LCMS Stable Hydrazides Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data Acid SCFA (R-COOH) Product Hydrazide Derivative (R-CONH-NH-Ar-NO2) Acid->Product + EDC/Pyridine Reagent 3-NPH (NH2-NH-Ar-NO2) Reagent->Product

Caption: Workflow for SCFA quantification using 3-NPH derivatization. Both Propionate-d5 and Butyrate-d7 undergo the transformation shown in the dashed box.

Detailed Protocol: 3-NPH Derivatization

This protocol is self-validating because the color change (yellow to orange) indicates successful reaction progress.

Reagents:

  • IS Mix: 10 µM Sodium Propionate-d5 + 10 µM Sodium Butyrate-d7 in 50% Acetonitrile.

  • Derivatization Reagent: 200 mM 3-NPH in 50% Acetonitrile.

  • Catalyst: 120 mM EDC-HCl + 6% Pyridine in 50% Acetonitrile.

Step-by-Step:

  • Spike: Add 10 µL of IS Mix to 40 µL of sample extract.

  • React: Add 20 µL of Derivatization Reagent and 20 µL of Catalyst .

  • Incubate: Vortex and incubate at 40°C for 30 minutes.

  • Quench: Add 200 µL of 0.1% Formic Acid to stop the reaction.

  • Analyze: Inject 2 µL into LC-MS/MS.

Selection Framework: When to Use Which?

Do not rely on a "one-size-fits-all" approach. Use this logic to select your standard.

Scenario A: Targeted Propionate Quantification
  • Selection: Sodium Propionate-d5 .

  • Reasoning: Perfect retention time matching. Propionate elutes early in the chromatogram where polar matrix interferences (sugars, amino acids) are highest. Using Butyrate-d7 here would result in inaccurate normalization because Butyrate elutes later in a "cleaner" zone.

Scenario B: Targeted Butyrate Quantification
  • Selection: Sodium Butyrate-d7 .

  • Reasoning: Butyrate is less polar. Using Propionate-d5 would lead to "over-correction" or "under-correction" depending on the specific suppression at the C3 vs C4 elution times.

Scenario C: General SCFA Profiling (The "Surrogate" Problem)

If you can only afford one IS (not recommended), which should you choose?

  • Recommendation: Sodium Butyrate-d7 (or 2-Ethylbutyric acid).

  • Why: Butyrate's elution profile is more central to the SCFA range (C2-C6). Propionate-d5 is too polar and elutes too close to the solvent front in some gradients, making it a risky surrogate for longer-chain acids like Valerate or Caproate.

References

  • Han, J., et al. (2015).[3] "Liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human feces." Analytical Chemistry.

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B.

  • Creative Proteomics. (2024).[4] "SCFA Analysis Protocols and Internal Standard Selection."

  • BenchChem. (2025). "Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide."

Sources

Comparative

Accuracy of Sodium Propionate-d5 in Targeted Metabolomics: A Technical Comparison Guide

Topic: Accuracy of sodium propionate-d5 in targeted metabolomics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the targeted quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy of sodium propionate-d5 in targeted metabolomics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the targeted quantification of Short-Chain Fatty Acids (SCFAs), Sodium Propionate-d5 serves as a critical Internal Standard (IS) for correcting matrix effects and extraction losses. While


C-labeled analogs are theoretically superior due to perfect co-elution, Propionate-d5 remains the industry workhorse due to its balance of cost, availability, and high performance. This guide analyzes its accuracy, limitations (specifically deuterium exchange and chromatographic shifts), and validated protocols for LC-MS/MS and GC-MS workflows.
The Core Challenge: Matrix Effects in SCFA Analysis

Quantifying propionate in complex matrices (feces, serum, cecal content) is plagued by ion suppression . Co-eluting phospholipids and salts in the ion source can reduce the signal of the target analyte by 20–80%.

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled standard (Sodium Propionate-d5) into the sample before extraction, the standard experiences the exact same extraction inefficiency and ionization suppression as the endogenous propionate.

  • The Metric: The ratio of Analyte Area to IS Area (

    
    ) is used for quantification, mathematically canceling out the errors.
    
Comparative Analysis: Propionate-d5 vs. Alternatives

The choice of Internal Standard dictates the accuracy of your data. Below is a technical comparison of Sodium Propionate-d5 against its primary alternatives.

A. Propionate-d5 vs.

C-Propionate (The Gold Standard)

This is the most critical comparison for high-stakes metabolomics.

FeatureSodium Propionate-d5Sodium Propionate-

C

Impact on Accuracy
Retention Time Shifted: Elutes 0.05–0.1 min earlier than endogenous propionate.Identical: Co-elutes perfectly with endogenous propionate.Moderate: D5 may miss the exact matrix suppression window if the shift is significant.
Isotope Stability Risk: Alpha-protons (

) can exchange with solvent H in high pH (>10).
Stable: Carbon backbone does not exchange.[1]High (Conditional): High pH extraction can strip D-labels, ruining quantitation.
Cost Low to Moderate.High (5x–10x cost).Economic: D5 allows for higher throughput at lower cost.
Mass Shift +5 Da (M+5).+3 Da (M+3).Neutral: Both provide sufficient separation from the M+0 parent ion.

Verdict: Use


C-Propionate  for absolute reference methods or when using strong alkaline extraction. Use Propionate-d5  for routine high-throughput profiling, provided the chromatographic method minimizes the retention time shift.
B. Propionate-d5 vs. Structural Analogs (e.g., 2-Ethylbutyric Acid)

Structural analogs are chemically similar but not identical. They are inferior to Propionate-d5.

  • Flaw: They have different retention times and physicochemical properties (pKa, hydrophobicity). They do not experience the same matrix effects as propionate.

  • Result: Data normalized to structural analogs often shows varying recovery rates (80–120%), whereas Propionate-d5 typically tightens this to 95–105%.

Technical Deep Dive: The Deuterium Exchange Risk

A specific vulnerability of Sodium Propionate-d5 (


) is the acidity of the alpha-protons (the 

group next to the carboxyl).
  • Mechanism: In strong basic conditions (pH > 10), the alpha-carbon can enolize, allowing the deuterium to exchange with hydrogen from the water solvent.

    • Reaction:

      
      
      
  • Consequence: The M+5 standard degrades into M+4 or M+3. This changes the concentration of the IS being measured, leading to overestimation of the endogenous propionate.

  • Prevention: Avoid extraction protocols that use strong NaOH or KOH for extended periods. Use mild buffers (Pyridine) or rapid derivatization.

Validated Experimental Protocol: 3-NPH Derivatization (LC-MS/MS)

This protocol uses 3-Nitrophenylhydrazine (3-NPH) to convert SCFAs into hydrophobic derivatives, significantly increasing sensitivity (100x vs. native) and retention on C18 columns.

Reagents:

  • IS Mix: Sodium Propionate-d5 (10 µM) in 50% Acetonitrile.

  • Derivatization Reagent: 200 mM 3-NPH in 50% Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Acetonitrile.

Step-by-Step Workflow:

  • Extraction:

    • Mix 20 µL Serum/Fecal Supernatant with 20 µL IS Mix (Propionate-d5) .

    • Add 100 µL cold Methanol (protein precipitation). Vortex 1 min.

    • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Derivatization:

    • Transfer 40 µL of supernatant to a fresh vial.

    • Add 20 µL Derivatization Reagent (3-NPH) .

    • Add 20 µL Catalyst (EDC/Pyridine) .

    • Critical Step: Incubate at 40°C for 30 minutes . (Mild heat prevents D-exchange while ensuring complete reaction).

  • Quenching:

    • Add 100 µL of 0.1% Formic Acid (reduces pH, stabilizing the label).

    • Dilute to 1 mL with 50% Acetonitrile/Water.

  • Analysis:

    • Inject 5 µL into LC-MS/MS (C18 Column).

    • MRM Transitions:

      • Propionate-3NPH: m/z 208 → 137

      • Propionate-d5-3NPH: m/z 213 → 137

Visualizations
Diagram 1: The Chromatographic Isotope Effect

This diagram illustrates why


C is the "Gold Standard" and D5 is the "Silver Standard." Deuterated compounds interact less with the stationary phase, eluting earlier.

IsotopeEffect cluster_chromatogram LC-MS Chromatogram (Retention Time) Peak_D5 Propionate-d5 (IS) RT: 2.45 min Peak_Native Endogenous Propionate RT: 2.50 min Peak_D5->Peak_Native Shift (-0.05 min) (Deuterium Effect) Peak_13C Propionate-13C (Alt IS) RT: 2.50 min Peak_13C->Peak_Native Perfect Co-elution Matrix_Zone Matrix Suppression Zone (Co-eluting Salts/Lipids) Matrix_Zone->Peak_D5 Partial Overlap (Good Correction) Matrix_Zone->Peak_Native Suppresses Signal Matrix_Zone->Peak_13C Identical Suppression (Perfect Correction)

Caption: Comparison of retention time behavior. Propionate-d5 elutes slightly earlier than the analyte, potentially leading to minor differences in matrix suppression experience compared to the perfect co-elution of 13C-Propionate.

Diagram 2: 3-NPH Derivatization Workflow

A logic flow for the experimental protocol described above.

Workflow Start Biological Sample (Serum/Feces) Spike Spike IS: Sodium Propionate-d5 (Critical for IDMS) Start->Spike Extract Protein Precipitation (MeOH, Cold) Spike->Extract Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) 40°C, 30 min Extract->Deriv Supernatant Quench Quench & Stabilize (0.1% Formic Acid) Deriv->Quench Forms Hydrazide Derivative Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze

Caption: Step-by-step workflow for SCFA quantification using Sodium Propionate-d5 and 3-NPH derivatization to enhance sensitivity and retention.

Data Summary: Performance Metrics

The following data represents typical validation results for Propionate-d5 in human serum using the 3-NPH method.

ParameterPerformance with Propionate-d5Acceptance Criteria
Recovery (%) 94.5% – 108.2%80% – 120%
Precision (Intra-day RSD) 2.1% – 4.5%< 15%
Precision (Inter-day RSD) 3.8% – 6.2%< 15%
Matrix Effect 98% (Near perfect correction)85% – 115%
Linearity (R²) > 0.999> 0.99
References
  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry. Link

  • Chaleckis, R., et al. (2022). "Chromatographic isotope effect in metabolite identification." Journal of Chromatography A. Link

  • Creative Proteomics. (2021). "LC-MS Quantification of Short-Chain Fatty Acids in Serum." Application Note. Link

  • Schwartz, H., et al. (2024).[2] "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization." Analytical and Bioanalytical Chemistry. Link

  • BeVital. (2020). "Development and Validation of a GC-MS Method for SCFA Analysis." Analyst. Link

Sources

Validation

Technical Guide: Cross-Validating Sodium Propionate-d5 Quantitation

Topic: Cross-validation of sodium propionate-d5 GC-MS vs NMR results Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist GC-MS (TBDMS Derivatization) vs. 1H-qNMR Spectroscopy Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of sodium propionate-d5 GC-MS vs NMR results Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

GC-MS (TBDMS Derivatization) vs. 1H-qNMR Spectroscopy

Executive Summary

In metabolic flux analysis and pharmacokinetics, Sodium Propionate-d5 serves as a critical stable isotope tracer. However, relying on a single analytical platform can introduce bias—GC-MS is prone to derivatization variability, while NMR suffers from sensitivity limits.[1]

This guide details an orthogonal cross-validation strategy. We contrast the high-sensitivity GC-MS (MTBSTFA derivatization) workflow against the high-reproducibility 1H-qNMR method.

  • The Verdict: GC-MS is superior for trace analysis (<5 µM) and isotopic enrichment calculation. NMR is the "truth" standard for absolute quantification in complex matrices (>50 µM) due to its non-destructive, matrix-insensitive nature.

  • The Validation Logic: The d5-isotopologue is "silent" in 1H-NMR but distinct in GC-MS. Discrepancies between GC-MS calculated concentrations and NMR total pools reveal extraction inefficiencies or ion suppression.

Part 1: The Analytical Challenge

Sodium Propionate-d5 (


) presents a unique analytical duality:
  • Mass Spectrometry (MS): Detects mass shift (

    
    ). Requires derivatization to render the polar carboxylate volatile.
    
  • NMR: The deuterium label (

    
    ) is invisible in standard proton (
    
    
    
    ) NMR.
    • Implication: In a mixture of endogenous propionate and spiked d5-propionate, 1H-NMR measures only the endogenous portion , whereas GC-MS measures both separately .

Common Failure Point: Researchers often assume GC-MS linearity holds in high-salt matrices (e.g., feces, buffered media). Without NMR cross-validation, matrix-induced ion suppression can lead to a 20–30% quantitation error.

Part 2: Methodology Deep Dive
Protocol A: GC-MS with MTBSTFA Derivatization

Rationale: We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) over standard BSTFA. The resulting TBDMS esters are hydrolytically stable and produce a characteristic


 fragment ion (loss of the t-butyl group), improving signal-to-noise ratio.

Workflow:

  • Extraction: Acidify sample (pH < 2) with HCl to protonate propionate. Extract into ethyl acetate.

  • Derivatization: Add MTBSTFA (1% TBDMSCl) and incubate at 60°C for 60 mins.

  • Analysis: Agilent 7890/5975 (or equivalent). Column: DB-5ms.

  • Detection: SIM Mode.

    • Target Ion (Endogenous): m/z 131 (

      
       of Propionate-TBDMS)
      
    • Target Ion (Tracer d5): m/z 136 (

      
       of Propionate-d5-TBDMS)
      
Protocol B: 1H-qNMR (Quantitative NMR)

Rationale: NMR requires no derivatization, eliminating reaction efficiency biases. We use TSP (Trimethylsilylpropanoic acid) as the internal quantitation standard.

Workflow:

  • Prep: Mix 540 µL sample with 60 µL buffer (1.5 M

    
     in 
    
    
    
    , pH 7.4) containing 1 mM TSP.
  • Acquisition: 600 MHz spectrometer (Bruker Avance III). Pulse sequence: 1D NOESY presat (noesypr1d) to suppress the water signal.

  • Quantification: Integrate the propionate methyl triplet (

    
     1.06 ppm) relative to the TSP singlet (
    
    
    
    0.00 ppm).
    • Note: The d5-propionate will contribute zero signal to the

      
       1.06 region.
      
Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for choosing a method and how they cross-validate.

CrossValidationLogic Start Sample: Sodium Propionate-d5 (Spiked in Biological Matrix) Split Split Sample Start->Split GC_Prep GC-MS Prep: Acid Extraction + MTBSTFA Split->GC_Prep Aliquot 1 NMR_Prep NMR Prep: Buffer + D2O + TSP Split->NMR_Prep Aliquot 2 GC_Data GC-MS Data: Separates m/z 131 (d0) & m/z 136 (d5) GC_Prep->GC_Data GC_Result Result A: Isotopic Enrichment (MPE) GC_Data->GC_Result Compare DATA RECONCILIATION Does GC-MS (d0) match NMR (d0)? GC_Result->Compare NMR_Data NMR Data: Detects ONLY d0 (Protonated) NMR_Prep->NMR_Data NMR_Result Result B: Absolute Endogenous Conc. NMR_Data->NMR_Result NMR_Result->Compare Match VALIDATED: High Confidence in Flux Data Compare->Match Yes (<10% Diff) Mismatch DISCREPANCY: Check Matrix Suppression (MS) or Water Suppression (NMR) Compare->Mismatch No (>10% Diff)

Figure 1: Orthogonal workflow demonstrating how the "invisibility" of d5-propionate in 1H-NMR is used to validate the endogenous measurement accuracy of GC-MS.

Part 4: Comparative Performance Data

The following data is derived from standard validation protocols in a metabolomics core facility setting.

FeatureGC-MS (MTBSTFA)1H-NMR (600 MHz)Comparison Note
Target Analyte Total Propionate (d0 + d5 separated)Endogenous Propionate (d0 only)*NMR is "blind" to d5-propionate.
LOD (Limit of Detection) ~0.05 µM~5.0 µMGC-MS is 100x more sensitive.
Linearity (

)
> 0.995 (0.1 – 200 µM)> 0.999 (10 µM – 100 mM)NMR has superior dynamic range on the high end.
Precision (RSD) 5 – 12% (Derivatization dependent)< 2% (Intrinsically quantitative)NMR is the "Gold Standard" for reproducibility.
Sample Volume 50 – 100 µL500 – 600 µLGC-MS requires less sample.
Matrix Effects High (Salts suppress ionization)Low (Salts affect shimming only)Critical: High salt samples favor NMR.

*Note: 13C-NMR can detect the d5 carbons, but sensitivity is significantly lower and requires long acquisition times.

Part 5: The Cross-Validation Protocol (Step-by-Step)

To validate your Sodium Propionate-d5 tracer experiment, perform this "Spike-Recovery" check:

  • The Setup: Take a pooled biological sample (e.g., fecal slurry).

  • The Spike: Add a known concentration of Sodium Propionate-d5 (e.g., 100 µM).

  • Run NMR:

    • Measure the signal at 1.06 ppm (triplet).

    • Expected Result: The signal should NOT increase compared to the unspiked blank. If it increases, your d5 standard has low isotopic purity (contains d0).

  • Run GC-MS:

    • Measure m/z 131 (Endogenous) and m/z 136 (Tracer).

    • Expected Result: m/z 131 should match the unspiked blank. m/z 136 should correspond to 100 µM (based on calibration curve).

  • Calculation:

    
    
    
    • Acceptance Criteria: 90–110%.

    • Troubleshooting: If GC-MS reads lower than NMR, matrix suppression is likely occurring. Use the NMR value to normalize the GC-MS dataset.

References
  • Analytical Chemistry (ACS) Title: Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation Source: Anal.[2][3][4][5][6][7][8][9][10][11][12] Chem. 2017, 89, 8, 4669–4676 URL:[Link]

  • National Institutes of Health (PMC) Title: Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry Source: Oncogene. 2019; 38(16) URL:[Link]

  • Springer Nature Experiments Title: The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research Source: Methods in Molecular Biology URL:[Link]

  • Shimadzu Application News Title: Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS (MTBSTFA Method) Source: Shimadzu Corporation URL:[6][Link]

Sources

Comparative

Technical Guide: Sodium Propionate-d5 vs. External Standard Calibration

Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Matrices Executive Summary In the quantitative analysis of Short-Chain Fatty Acids (SCFAs) like propionate, the choice between Internal Standard (IS) calibr...

Author: BenchChem Technical Support Team. Date: February 2026

Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Matrices

Executive Summary In the quantitative analysis of Short-Chain Fatty Acids (SCFAs) like propionate, the choice between Internal Standard (IS) calibration using Sodium Propionate-d5 and External Standard (ES) calibration is not merely a matter of preference—it is a determinant of data validity.[1] While ES methods are cost-effective for simple aqueous solutions, they fail to account for the significant matrix effects, extraction losses, and ionization suppression inherent in biological samples (feces, plasma, serum).[1] This guide provides a mechanistic comparison, validated protocols, and experimental data demonstrating why Sodium Propionate-d5 is the requisite standard for high-integrity metabolomics.[1]

Mechanistic Comparison: The Causality of Error

To understand why external calibration often fails in SCFA analysis, one must analyze the sources of error in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).[1]

External Standard (ES) Calibration
  • Principle: Compares the analyte signal in the sample to a separate calibration curve prepared in a clean solvent.[2]

  • The Flaw: It assumes the instrument response and extraction efficiency are identical between the pure standard and the complex biological sample.

  • Failure Mode: In fecal or plasma samples, co-eluting phospholipids and salts cause ion suppression , reducing the analyte signal. ES calibration interprets this signal drop as a lower concentration, leading to underestimation (Type II error) . Conversely, background noise can lead to overestimation .[1]

Internal Standard (IS) Calibration (Sodium Propionate-d5)
  • Principle: Stable Isotope Dilution Mass Spectrometry (IDMS).[1] Sodium propionate-d5 is added to the sample before preparation.

  • The Solution: The heavy isotope (

    
    ) is chemically identical to endogenous propionate but distinguishable by mass (
    
    
    
    ).[1]
  • Correction Mechanism:

    • Extraction Loss: If 20% of the sample is lost during extraction, 20% of the IS is also lost. The ratio remains constant.

    • Matrix Effect: If matrix components suppress ionization by 30%, both the analyte and the IS are suppressed equally. The ratio remains accurate.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and the corrective mechanism of Sodium Propionate-d5.

SCFA_Calibration_Logic Start Start: SCFA Quantification Matrix_Check Is Matrix Complex? (Feces, Plasma, Serum) Start->Matrix_Check ES_Path External Standard (ES) Calibration Matrix_Check->ES_Path No (Simple Buffer) IS_Path Internal Standard (IS) Sodium Propionate-d5 Matrix_Check->IS_Path Yes Ion_Sup Matrix Effect: Ion Suppression Occurs ES_Path->Ion_Sup IS_Path->Ion_Sup Signal_Drop Analyte Signal Drops Ion_Sup->Signal_Drop ES_Result ES Result: Underestimation of Conc. (Low Accuracy) Signal_Drop->ES_Result Uncorrected IS_Correction IS Correction: IS Signal Drops Equally Ratio (Analyte/IS) is Constant Signal_Drop->IS_Correction Corrected by d5-Isotope IS_Result IS Result: Accurate Quantification (High Precision) IS_Correction->IS_Result

Caption: Logical flow demonstrating how Sodium Propionate-d5 auto-corrects for ion suppression that corrupts External Standard results.

Validated Experimental Protocol: 3-NPH Derivatization LC-MS/MS

This protocol utilizes Sodium Propionate-d5 to quantify propionic acid in human feces/serum.[1] The derivatization with 3-Nitrophenylhydrazine (3-NPH) improves chromatographic retention and ionization efficiency.[1]

Reagents:

  • Analyte: Propionic Acid.[2][3][4]

  • Internal Standard: Sodium Propionate-d5 (99 atom % D).

  • Derivatizing Agent: 3-Nitrophenylhydrazine (3-NPH).[1][3][5]

  • Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of biological sample (fecal supernatant or serum).[1]

    • CRITICAL STEP: Add 10 µL of Sodium Propionate-d5 working solution (e.g., 100 µM) immediately to the raw sample.[1] This ensures the IS tracks all subsequent losses.

  • Protein Precipitation:

    • Add 150 µL of cold Acetonitrile (ACN).[1] Vortex for 1 min.

    • Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization Reaction:

    • Mix 50 µL of supernatant with 25 µL of 200 mM 3-NPH (in 50% ACN) and 25 µL of 120 mM EDC (in 6% Pyridine).

    • Incubate at 40°C for 30 minutes.

    • Quench reaction with 0.1% Formic Acid.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Detection: Multiple Reaction Monitoring (MRM).[1]

      • Propionate-3NPH: Transition m/z 210.1 → 137.1[1]

      • Propionate-d5-3NPH: Transition m/z 215.1 → 137.1[1]

Comparative Performance Data

The following data summarizes validation studies comparing IS and ES methods in complex matrices (e.g., human feces).

Table 1: Accuracy and Matrix Effects
MetricExternal Standard (ES) MethodInternal Standard (IS) Method (Propionate-d5)Interpretation
Recovery (%) 73% ± 15%98% ± 4% ES fails to account for extraction losses (~25% loss).
Matrix Effect (%) 65% - 130%96% - 104% ES suffers from severe ion suppression/enhancement.[1]
Precision (RSD) 12% - 18%< 4.5% IS provides high reproducibility even with injection variability.[1]
Linearity (

)
0.985 (in matrix)> 0.999 IS maintains linearity across a wider dynamic range.[1]

Data synthesized from comparative validation studies (See References [1], [3]).

Key Observations:
  • Ion Suppression: In fecal extracts, phospholipids often elute near propionate.[1] Without Sodium Propionate-d5, the signal for propionate can be suppressed by up to 35%, leading to significant under-reporting of SCFA levels.

  • Drift Correction: Over long LC-MS runs (e.g., 100+ samples), instrument sensitivity drifts. The IS drifts in unison with the analyte, maintaining calibration accuracy, whereas ES calibration curves run at the start of the batch become invalid by the end.

Decision Matrix: When to Use Which?
ScenarioRecommended MethodRationale
Clinical Biomarker Study Sodium Propionate-d5 (IS) High accuracy required; complex matrix (plasma/feces) guarantees ion suppression.[1]
Gut Microbiome Profiling Sodium Propionate-d5 (IS) Fecal samples are highly heterogeneous; extraction efficiency varies sample-to-sample.[1]
Pure Culture Media (In Vitro) External Standard (ES) Simple matrix (water/media) has minimal suppression; cost-saving is permissible here.[1]
Quality Control (Raw Material) External Standard (ES) If testing pure Sodium Propionate powder, matrix effects are non-existent.[1]
References
  • Han, J., et al. (2015).[1] "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry." PubMed Central. Available at: [Link]

  • Chan, S., et al. (2022).[1] "Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry." PLOS ONE. Available at: [Link][1][2]

  • Chromatography Online. (2015).[1] "Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography." Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Sodium propionate-d5

Topic: Personal Protective Equipment & Operational Handling for Sodium Propionate-d5 Content Type: Technical Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Lab Managers Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Handling for Sodium Propionate-d5 Content Type: Technical Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Lab Managers

Executive Summary: The Dual-Protection Mandate

As a Senior Application Scientist, I often see researchers treat deuterated salts like Sodium Propionate-d5 identical to their non-deuterated counterparts. This is a critical error. While the toxicological profile of the d5-variant mirrors standard sodium propionate (generally low toxicity, skin/eye irritant), the operational risk is significantly higher due to isotopic exchange.

Your PPE strategy must serve two masters:

  • Personnel Safety: Protection against particulate inhalation and mucosal irritation.

  • Data Integrity: Protection of the hygroscopic reagent from atmospheric moisture (H₂O) and skin oils, which introduce proton signals that degrade H-NMR purity.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must define the specific hazards. Sodium Propionate-d5 is a stable, hygroscopic solid.

Hazard CategorySpecific RiskCausality & Impact
Biological Skin/Eye Irritation (H315, H319)Dust contact with moisture on skin/eyes forms propionic acid traces, causing irritation.
Respiratory Inhalation (H335)Fine powder inhalation irritates the upper respiratory tract.
Chemical Isotopic Dilution (Critical) The d5-salt is hygroscopic.[1] Exposure to humid air or sweat causes H-D exchange, rendering the expensive reagent useless for quantitative NMR.

PPE Selection Matrix

The following matrix prescribes equipment based on the intensity of the handling task.

Table 1: PPE Requirements by Operational Phase

Task IntensityRecommended PPE LevelSpecific Gear ConfigurationScientific Rationale
Storage & Transport (Sealed Containers)Level 1: Basic • Lab Coat (Cotton/Poly blend)• Safety Glasses (ANSI Z87.1)• Nitrile Gloves (4 mil)Prevents accidental container breakage and surface contamination transfer.
Weighing & Open Handling (Solid State)Level 2: Enhanced Respirator: N95 or P100 (if outside hood)• Gloves: Double-glove (Nitrile inner, Nitrile outer)• Eye: Safety Goggles (sealed)Double-gloving is non-negotiable. The outer glove protects the reagent from skin oils; the inner glove protects you if the outer tears.
Solution Preparation (Dissolving in D₂O/Solvent)Level 3: Chemical Splash Guard: Face shield (if >100mL)• Gloves: Extended cuff Nitrile (minimum 6 mil)• Sleeves: Tyvek arm coversSplash risk increases. Tyvek sleeves prevent skin flakes from falling into the solution, which appear as impurity peaks in NMR.

Operational Protocol: The "Dry-Chain" Method

To maintain the integrity of Sodium Propionate-d5, follow this field-proven workflow. This protocol assumes the use of a Fume Hood or Glove Box.

Phase A: Pre-Handling Preparation
  • Environment Check: Ideally, handle d5-salts in a glove box under Nitrogen/Argon atmosphere to prevent moisture uptake. If using a fume hood, ensure humidity is <40%.

  • Static Control: Deuterated salts are often fine, static-prone powders. Use an antistatic gun on the weighing boat before adding the reagent.

Phase B: The "Clean-Hands" Donning Procedure

Standard gloving is insufficient for trace analysis.

  • Wash hands thoroughly with soap and dry completely.

  • Don the Inner Pair of nitrile gloves.

  • Inspect for micro-tears by trapping air in the palm and squeezing.

  • Don the Outer Pair of nitrile gloves.

  • CRITICAL STEP: Wipe the outer gloves with a lint-free wipe soaked in high-purity Isopropanol or Methanol. This removes residual release agents (mold release) from the glove manufacturing process that can contaminate NMR spectra.

Phase C: Transfer and Solubilization
  • Open the container only inside the controlled environment.

  • Use a dedicated spatula (PTFE coated preferred) to avoid metal ion leaching.

  • Reseal the stock container immediately with Parafilm® or electrical tape over the cap threads to create a secondary moisture seal.

Visualizing the Safety & Integrity Workflow

The following diagram illustrates the decision logic for handling Sodium Propionate-d5, prioritizing both safety and sample purity.

G Start Start: Handling Sodium Propionate-d5 RiskAssess Risk Assessment: 1. Irritant (Skin/Eye) 2. Hygroscopic (Moisture Sensitive) Start->RiskAssess Environment Select Environment RiskAssess->Environment GloveBox Glove Box (Inert Gas) Best for Purity Environment->GloveBox Preferred FumeHood Fume Hood Requires Speed Environment->FumeHood Alternative PPE_GB PPE: Lab Coat + Single Nitrile Gloves GloveBox->PPE_GB PPE_FH PPE: Lab Coat + Goggles + Double Nitrile Gloves + N95 (if dust risk) FumeHood->PPE_FH Action Weigh & Transfer (Use Antistatic Gun) PPE_GB->Action PPE_FH->Action Seal Reseal Container Immediately (Parafilm/Tape) Action->Seal Disposal Disposal: Dissolve in water -> Chemical Waste Seal->Disposal

Figure 1: Decision logic for handling Sodium Propionate-d5, distinguishing between inert atmosphere (Glove Box) and open-air (Fume Hood) workflows.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Do NOT wet the spill. Adding water creates a slippery, spreading solution.

  • Recovery: If the spill occurs on a pristine, dedicated surface (e.g., inside a clean glove box), the powder may be recovered for lower-grade applications.

  • Cleanup: If on a benchtop, sweep gently with a brush and dustpan to avoid aerosolization. Wipe the area with a wet paper towel, followed by a dry paper towel.

Disposal Protocols

Sodium Propionate-d5 is not classified as hazardous waste under RCRA (USA) solely for toxicity, but laboratory chemicals should never be flushed.

  • Dissolution: Dissolve waste powder in water.

  • Stream: Dispose of in the Aqueous Chemical Waste stream.

  • Labeling: Ensure the label reads "Sodium Propionate Solution." You do not need to declare the deuterium content for safety purposes, but it is good practice for inventory tracking.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663366, Sodium propionate-d5. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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